molecular formula C20H26O6 B15569357 Eupalinolide K

Eupalinolide K

Numéro de catalogue: B15569357
Poids moléculaire: 362.4 g/mol
Clé InChI: APOGLVUGPAVNAP-MHKQUMDASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Eupalinolide K is a useful research compound. Its molecular formula is C20H26O6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C20H26O6

Poids moléculaire

362.4 g/mol

Nom IUPAC

[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10+/t15-,16+,17+,18+/m0/s1

Clé InChI

APOGLVUGPAVNAP-MHKQUMDASA-N

Origine du produit

United States

Foundational & Exploratory

Eupalinolide K: A Technical Guide on its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in the field of oncology for their potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, natural source, and current understanding of the biological activity of this compound, with a focus on its anti-cancer effects. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising natural product.

Discovery and Natural Source

This compound was first isolated from Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family. This plant, also known as "Yemazhui" in traditional Chinese medicine, has a long history of use for treating various ailments, including cough, chronic bronchitis, and hypertension. Modern phytochemical investigations have revealed that E. lindleyanum is a rich source of bioactive secondary metabolites, including a variety of sesquiterpene lactones.

The discovery of this compound was part of broader studies aimed at identifying the cytotoxic constituents of Eupatorium lindleyanum. It is often found in association with other structurally related eupalinolides, such as Eupalinolide I and J. In some studies, this compound has been investigated as a component of a bioactive complex designated F1012-2, which is a mixture of Eupalinolides I, J, and K.[1]

Chemical Structure

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available, a general methodology for the isolation and purification of sesquiterpene lactones from Eupatorium lindleyanum has been described. The following is a representative protocol based on the successful isolation of Eupalinolides A and B, which can be adapted for the purification of this compound.

Isolation and Purification of Sesquiterpene Lactones from Eupatorium lindleyanum

This protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) for the preparative separation of sesquiterpenoid lactones.

1. Plant Material and Extraction:

  • Dried and powdered aerial parts of Eupatorium lindleyanum are extracted with 90% ethanol (B145695) under reflux.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then suspended in water and subjected to column chromatography using a macroporous adsorption resin (e.g., AB-8), eluting with a stepwise gradient of methanol (B129727) in water.

  • The fraction eluted with 80:20 methanol-water is collected and further fractionated.

2. Fractionation:

  • The 80% methanol fraction is subjected to silica (B1680970) gel column chromatography (300-400 mesh).

  • A stepwise gradient of petroleum ether-ethyl acetate (B1210297) is used for elution (e.g., 30:1, 20:1, 15:1, 10:1, 8:1, 6:1, 4:1, and 1:1).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. High-Speed Counter-Current Chromatography (HSCCC) Purification:

  • Two-Phase Solvent System: A suitable two-phase solvent system is selected. For Eupalinolides A and B, a system of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) has been used successfully.[2][3]

  • HSCCC Operation:

    • The multiplayer coiled column of the HSCCC instrument is first filled with the upper phase (stationary phase).

    • The apparatus is rotated at a specific speed (e.g., 900 rpm).

    • The lower phase (mobile phase) is then pumped into the column at a defined flow rate (e.g., 2.0 mL/min) in the head-to-tail elution mode.

    • After hydrodynamic equilibrium is established, the sample solution (a fraction from the silica gel chromatography) is injected.

    • The effluent is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the chromatogram.

4. Purity Analysis:

  • The purity of the isolated fractions corresponding to this compound is determined by High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines and can be applied to this compound.

1. Cell Culture:

  • Human breast cancer cell lines, such as MDA-MB-231, are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and allowed to adhere overnight.

3. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • The stock solution is serially diluted with culture medium to achieve the desired final concentrations.

  • The culture medium in the wells is replaced with the medium containing different concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.

4. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

5. MTT Assay:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

6. Data Analysis:

  • The cell viability is calculated as a percentage of the control group.

  • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like STAT3 and Akt/p38.

1. Cell Treatment and Lysis:

  • Cells are treated with this compound at various concentrations for a specific time.

  • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

2. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The PVDF membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, p38, p-p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • After further washing with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities can be quantified using densitometry software.

Quantitative Data

While specific quantitative data for the cytotoxic activity of purified this compound is limited in the available literature, data for the closely related Eupalinolide O provides a valuable reference for its potential potency. The activity of this compound has been primarily reported as part of the F1012-2 complex.[2]

CompoundCell LineAssayIncubation TimeIC50 Value
Eupalinolide O MDA-MB-231MTT24 h10.34 µM[2]
48 h5.85 µM
72 h3.57 µM
F1012-2 (contains this compound) MDA-MB-231MTT48 h~5.13 µg/mL

Signaling Pathways and Logical Relationships

Studies on the F1012-2 complex, which contains this compound, and other related eupalinolides suggest that their anti-cancer effects are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways implicated are the STAT3 and Akt/p38 MAPK pathways.

This compound has been identified as a potential bioactive constituent that inhibits the phosphorylation of key signaling proteins. The F1012-2 complex has been shown to inhibit the Akt signaling pathway while activating the p38 pathway in MDA-MB-231 breast cancer cells.

Below is a diagram illustrating the proposed signaling pathway affected by this compound and its analogs.

Eupalinolide_K_Signaling_Pathway Eupalinolide_K This compound STAT3_Inhibition STAT3 Inhibition Eupalinolide_K->STAT3_Inhibition Akt_Inhibition Akt Inhibition Eupalinolide_K->Akt_Inhibition p38_Activation p38 Activation Eupalinolide_K->p38_Activation Proliferation_Inhibition Inhibition of Cell Proliferation STAT3_Inhibition->Proliferation_Inhibition Akt_Inhibition->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis p38_Activation->Apoptosis_Induction Proliferation_Inhibition->Apoptosis_Induction

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, shows promise as a potential anti-cancer agent. While much of the current research has focused on its activity as part of the F1012-2 complex or in comparison to other eupalinolides, the available evidence points towards its ability to modulate critical signaling pathways such as STAT3 and Akt/p38, leading to the inhibition of cancer cell proliferation and induction of apoptosis. Further studies on purified this compound are warranted to fully elucidate its specific mechanism of action and to establish its therapeutic potential. The detailed experimental protocols and comparative quantitative data provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel natural product-based cancer therapies.

References

Eupalinolide K: A Review of Its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of interest in oncological research. While comprehensive data on its individual biological activity remains limited, its role as a constituent of the active fraction F1012-2, alongside Eupalinolide I and J, points to significant anti-cancer potential. This technical guide provides an in-depth overview of the known biological activities associated with this compound, both as an individual agent and as part of the F1012-2 mixture. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Biological Activity of this compound

Direct studies on the isolated this compound are scarce. However, it has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor[1]. STAT3 is a key signaling protein implicated in cancer cell proliferation, survival, and metastasis. Its inhibition is a validated strategy in oncology drug discovery. This compound is also described as a Michael reaction acceptor, a chemical feature common in compounds that can interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function[1].

The majority of the currently available data on the anti-cancer effects involving this compound comes from studies on the F1012-2 fraction, a mixture containing Eupalinolide I, J, and K.[2] This fraction has demonstrated potent activity against triple-negative breast cancer (TNBC) by inducing cell cycle arrest, apoptosis, and autophagy[3][4].

Quantitative Data on the Biological Activity of F1012-2 (Containing this compound)

The following table summarizes the quantitative data from studies on the F1012-2 fraction. It is important to note that these activities represent the combined effects of Eupalinolides I, J, and K.

Cell LineAssayEndpointResultReference
MDA-MB-231 (TNBC)MTT AssayIC50Not explicitly provided for F1012-2, but significant growth inhibition observed.
MDA-MB-231 (TNBC)Flow CytometryCell Cycle ArrestG2/M phase arrest
MDA-MB-231 (TNBC)Flow CytometryApoptosisInduction of apoptosis
MDA-MB-231 XenograftIn vivo studyTumor GrowthSignificant suppression of tumor growth

Key Signaling Pathways Modulated by F1012-2 (Containing this compound)

The anti-cancer activity of the F1012-2 fraction is attributed to its modulation of several critical cellular signaling pathways.

Apoptosis and Cell Cycle Regulation

F1012-2 induces apoptosis in a caspase-dependent manner, involving both the intrinsic and extrinsic pathways. It also causes cell cycle arrest at the G2/M phase by downregulating the expression of cyclin B1 and cdc2, while upregulating p21 and p-cdc2. Furthermore, F1012-2 has been shown to activate the Akt and p38 signaling pathways.

G F1012_2 F1012-2 (Eupalinolide I, J, K) Akt Akt F1012_2->Akt p38 p38 F1012_2->p38 Caspases Caspases F1012_2->Caspases cdc2_cyclinB1 cdc2/cyclin B1 F1012_2->cdc2_cyclinB1 - p21 p21 F1012_2->p21 + Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Arrest cdc2_cyclinB1->G2M_Arrest p21->G2M_Arrest

Caption: Signaling pathways modulated by the F1012-2 fraction.

ROS-Mediated DNA Damage Response

F1012-2 has been reported to induce the production of reactive oxygen species (ROS), leading to DNA damage and activation of the MAPK signaling pathway in triple-negative breast cancer cells.

G F1012_2 F1012-2 (Eupalinolide I, J, K) ROS ROS Production F1012_2->ROS DNA_Damage DNA Damage ROS->DNA_Damage MAPK_Pathway MAPK Pathway DNA_Damage->MAPK_Pathway Cell_Death Cell Death MAPK_Pathway->Cell_Death G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound / F1012-2 A->B C Add MTT reagent B->C D Incubate (4h) C->D E Solubilize formazan (B1609692) (DMSO) D->E F Measure absorbance (550nm) E->F

References

Spectroscopic Data Analysis of Eupalinolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides, a class of sesquiterpene lactones primarily isolated from the genus Eupatorium, have garnered significant attention for their diverse pharmacological activities. The structural elucidation of these complex natural products is fundamental to understanding their structure-activity relationships and for advancing drug discovery efforts. This technical guide provides an in-depth overview of the spectroscopic data analysis of eupalinolides, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Due to the limited availability of specific public data for Eupalinolide K, this guide will utilize a representative germacrane-type sesquiterpene lactone from Eupatorium to illustrate the analytical workflow and data interpretation.

Spectroscopic Data Presentation

The comprehensive structural characterization of a eupalinolide involves the meticulous analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometry data. The following tables present a summary of the kind of spectroscopic data typically acquired for a representative eupalinolide.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
15.25d9.8
2.07m
2.72dd11.0, 5.9
34.75td9.8, 5.9
52.76dd14.3, 5.1
65.76brd5.1
72.93d7.9
85.50t9.9, 7.9
2.32dd14.3, 1.6
4.98brd9.9
13a6.30d3.2
13b5.60d3.2
141.79s
151.53s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
1133.9944.0
248.610135.1
369.211136.4
4142.712169.4
552.913121.2
670.81418.7
775.31520.0
8129.3

Table 3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zMolecular Formula
HR-ESI-MSPositive[M+Na]⁺C₁₅H₁₈O₄Na

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the purified eupalinolide (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance 500 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

1D NMR Spectra Acquisition:

  • ¹H NMR: Proton spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Carbon spectra are acquired with a spectral width of around 220 ppm, using a proton-decoupling pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the carbon skeleton and placing substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is used to determine the spatial proximity of protons, providing valuable information about the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, often coupled with an electrospray ionization (ESI) source.

Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in either positive or negative ionization mode. The high resolution and mass accuracy of the instrument allow for the determination of the exact mass of the molecular ion, which is used to deduce the elemental composition (molecular formula) of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a eupalinolide.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation from Eupatorium sp. Purification Purification (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) Purification->NMR MS Mass Spectrometry (HR-ESI-MS) Purification->MS Fragments Identify Structural Fragments NMR->Fragments MolFormula Determine Molecular Formula MS->MolFormula MolFormula->Fragments Connectivity Establish Connectivity Fragments->Connectivity Stereochem Determine Stereochemistry Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Workflow for the spectroscopic analysis of eupalinolides.

This guide provides a foundational understanding of the spectroscopic techniques and analytical workflows essential for the characterization of eupalinolides. The application of these methods is critical for advancing the research and development of these promising natural products.

Eupalinolide K: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of Eupalinolide K, a sesquiterpene lactone identified as a STAT3 inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to facilitate further investigation and application of this compound.

Core Concepts: Solubility and Stability

This compound is a promising natural product with potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a therapeutic agent. This guide consolidates available data on these properties and provides relevant experimental protocols.

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. However, based on information from chemical suppliers and analogous compounds, a general solubility profile can be outlined.

Table 1: Quantitative Solubility Data for this compound

Solvent/SystemSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL[1]137.96 mM[1]Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility.
Water5 mg/mL[1]13.80 mM[1]Likely refers to the preparation of a stock solution that is then further diluted. Ultrasonic assistance may be required.
DMSO, PEG300, Tween-80, Saline≥ 1.09 mg/mL[1]3.01 mM[1]A clear solution can be achieved with this co-solvent system.

Experimental Protocol: Solubility Determination (General Method)

A standardized protocol for determining the solubility of a compound like this compound involves the following steps:

  • Sample Preparation: Accurately weigh a sample of this compound.

  • Solvent Addition: Add a known volume of the desired solvent to the sample.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Profile

The stability of this compound is a critical factor for its storage, formulation, and therapeutic efficacy. As a sesquiterpene lactone, it is susceptible to degradation under certain environmental conditions.

Table 2: Stability and Storage Recommendations for this compound

ConditionRecommendationDuration
Stock Solution (-80°C) Store in a tightly sealed container, protected from light.6 months[1]
Stock Solution (-20°C) Store in a tightly sealed container, protected from light.1 month[1]
pH Avoid strongly acidic or basic conditions to prevent hydrolysis of the lactone ring.Not specified
Temperature Avoid high temperatures to prevent thermal degradation.Not specified
Light Protect from direct light exposure as sesquiterpene lactones can be photolabile.Not specified

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. A typical protocol includes:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample:

    • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound or a solution to UV and visible light.

  • Time Points: Collect samples at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Mechanism of Action: STAT3 Inhibition

This compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis. While the precise molecular interactions of this compound with STAT3 are still under investigation, studies on the closely related Eupalinolide J provide a likely mechanism.

Eupalinolide J has been shown to promote the ubiquitin-dependent degradation of STAT3.[2][3] This leads to a downregulation of STAT3 and its phosphorylated form (p-STAT3), subsequently inhibiting the transcription of downstream target genes such as the matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[2][3]

Eupalinolide_K_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Ub Ubiquitin Proteasome Proteasome STAT3_inactive->Proteasome Degradation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Nuclear Translocation EupalinolideK This compound EupalinolideK->STAT3_inactive Promotes Ubiquitination DNA DNA pSTAT3_dimer_nuc->DNA Binds to Promoter MMP MMP-2, MMP-9 (Metastasis) DNA->MMP Transcription

Caption: Proposed mechanism of this compound on the STAT3 signaling pathway.

Experimental Workflows

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specific durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound (various concentrations) adhere->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

This technical guide provides a summary of the current understanding of the solubility and stability of this compound. While there is a need for more comprehensive quantitative data, the information presented here offers a solid foundation for researchers. The provided experimental protocols and the elucidated mechanism of action via STAT3 inhibition will aid in the design of future studies and the development of this compound as a potential therapeutic agent. It is recommended that researchers conduct their own specific solubility and stability studies under their experimental conditions to ensure accuracy and reproducibility.

References

Initial Screening of Eupalinolide K Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. As part of the broader family of eupalinolides, it has drawn interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound, summarizing the available data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. It is important to note that while the bioactivity of this compound has been investigated, much of the currently available data reports its effects as part of a complex with other eupalinolides.

Quantitative Bioactivity Data

Direct quantitative data, such as IC50 values for this compound acting alone, is not extensively available in the current body of scientific literature.[1] Its biological activities have been primarily characterized in the context of a mixture with Eupalinolide I and Eupalinolide J, collectively known as the F1012-2 complex.[1] Furthermore, this compound has been identified as a STAT3 inhibitor through screening studies.[2][3]

The following table summarizes the known qualitative and contextual bioactivities of this compound and its associated complex.

Compound/ComplexTarget/ActivityCell LineObserved EffectsCitation
This compound STAT3 Inhibition-Identified as a STAT3 inhibitor in a reporter gene assay.[2][3]
F1012-2 Complex (Eupalinolide I, J, and K)Cytotoxicity, Apoptosis, Cell Cycle ArrestMDA-MB-231 (Triple-Negative Breast Cancer)Induces apoptosis and cell cycle arrest at the G2/M phase.[4]
F1012-2 Complex (Eupalinolide I, J, and K)Signaling Pathway ModulationMDA-MB-231 (Triple-Negative Breast Cancer)Inhibits the Akt signaling pathway and activates the p38 signaling pathway.[4]

Signaling Pathways

Based on current research, this compound and its associated complex, F1012-2, are understood to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

Akt/p38 Signaling Pathway

The F1012-2 complex, which includes this compound, has been shown to exert its anti-cancer effects by inhibiting the pro-survival Akt pathway while simultaneously activating the stress-activated p38 MAPK pathway, which can lead to apoptosis.

Akt_p38_Pathway cluster_akt Akt Pathway cluster_p38 p38 MAPK Pathway Akt Akt Survival Cell Survival & Proliferation Akt->Survival p38 p38 Apoptosis Apoptosis p38->Apoptosis F1012_2 F1012-2 Complex (this compound, I, J) F1012_2->Akt Inhibition F1012_2->p38 Activation

F1012-2 complex modulates Akt and p38 pathways.
STAT3 Signaling Pathway

This compound has been independently identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3).[2][3] The STAT3 pathway is a critical regulator of gene transcription involved in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a key therapeutic target.

STAT3_Pathway Eupalinolide_K This compound STAT3 STAT3 Eupalinolide_K->STAT3 Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription

This compound inhibits the STAT3 signaling pathway.

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the bioactivity of eupalinolides. For specific experimental parameters, consultation of the primary literature is recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (like DMSO) for specific durations (e.g., 24, 48, 72 hours).[1]

  • MTT Addition : Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours.[1]

  • Formazan (B1609692) Solubilization : The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent, such as DMSO.[1]

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Cells are treated with the test compound for a specified time.

  • Cell Harvesting : Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining : The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry : The stained cells are analyzed by a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting : Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation : Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining : The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry : The DNA content of the cells is analyzed by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction : Following treatment with the test compound, cells are lysed to extract total protein.

  • Protein Quantification : The concentration of the extracted protein is determined using a standard method, such as the BCA assay.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, p38, p-p38, STAT3, p-STAT3). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme.

  • Detection : The protein bands are visualized using a chemiluminescence detection system, and the band intensity is quantified to determine the relative protein expression.

Experimental Workflow

The initial screening of a compound like this compound typically follows a logical progression from general cytotoxicity to the elucidation of the mechanism of action.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Pathway Elucidation A Cell Viability Assay (MTT) B Determine Cytotoxicity (IC50) A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis B->D E Western Blot Analysis C->E D->E F Identify Modulated Signaling Pathways (e.g., Akt, p38, STAT3) E->F

A typical workflow for bioactive compound screening.

Conclusion

The initial bioactivity screening of this compound indicates its potential as an anti-cancer agent, primarily through its role as a STAT3 inhibitor and its contribution to the cytotoxic effects of the F1012-2 complex. The modulation of the Akt and p38 signaling pathways by this complex further supports its pro-apoptotic activity. However, a significant gap in the current research is the lack of extensive studies on this compound as an isolated compound. Future research should focus on elucidating the specific dose-dependent effects and IC50 values of pure this compound across a range of cancer cell lines. Such studies are crucial to fully understand its therapeutic potential and to advance its development as a potential drug candidate.

References

Eupalinolide K: A Technical Overview of its Prospective Role in Apoptosis and Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Eupalinolide K, a sesquiterpene lactone, is emerging as a compound of interest in oncology research. While direct studies on this compound are limited, research on the F1012-2 complex, which includes this compound, and closely related eupalinolides, provides significant insights into its potential anti-cancer mechanisms. This document synthesizes the available data, focusing on the compound's putative role in inducing apoptosis and mediating cell cycle arrest. It details the implicated signaling pathways, presents quantitative data from related compounds for comparative analysis, and provides comprehensive experimental protocols for investigating these effects.

Introduction

This compound is a natural compound belonging to the sesquiterpene lactone class, isolated from plants such as Eupatorium lindleyanum. While research specifically targeting this compound is in its nascent stages, its activity has been reported as part of a complex named F1012-2, which also contains Eupalinolides I and J.[1] This complex has demonstrated anti-cancer properties, including the induction of apoptosis and cell cycle arrest in breast cancer cells.[1] Furthermore, studies on structurally similar eupalinolides, such as Eupalinolide J, O, A, and B, have elucidated various mechanisms of action that may be shared by or analogous to this compound. These mechanisms include the modulation of critical cellular signaling pathways such as STAT3, PI3K/Akt, and p38 MAPK, as well as the induction of reactive oxygen species (ROS).[1][2][3] This guide provides a technical examination of this compound's potential role in apoptosis and cell cycle regulation based on the available evidence from its related compounds.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Evidence suggests that eupalinolides exert their anti-cancer effects primarily through the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Role of Reactive Oxygen Species (ROS)

A common mechanism for various eupalinolides is the induction of intracellular ROS. Elevated ROS levels create oxidative stress, which can damage cellular components and trigger the apoptotic cascade. While not directly demonstrated for this compound, it is a plausible mechanism given the activities of Eupalinolide O, which induces apoptosis in triple-negative breast cancer (TNBC) cells through ROS generation.

Mitochondrial Pathway Activation

The intrinsic pathway of apoptosis is centered on the mitochondria. Eupalinolide J has been shown to disrupt the mitochondrial membrane potential (MMP), a key early event in this pathway. The loss of MMP leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, triggers the formation of the apoptosome and the activation of a cascade of caspase enzymes. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed following treatment with Eupalinolide J, confirming a caspase-dependent apoptotic mechanism.

Key Signaling Pathways in Eupalinolide-Induced Apoptosis

Several signaling pathways are modulated by eupalinolides to promote apoptosis:

  • PI3K/Akt Pathway: The F1012-2 complex, containing this compound, has been shown to inhibit the Akt signaling pathway. The PI3K/Akt pathway is a crucial pro-survival pathway, and its inhibition is a common strategy in cancer therapy to promote apoptosis.

  • p38 MAPK Pathway: Conversely, the F1012-2 complex activates the p38 MAPK pathway. The p38 MAPK pathway is a stress-activated pathway that can, in many contexts, promote apoptosis. Eupalinolide O also leverages this pathway, in conjunction with Akt inhibition, to induce apoptosis in TNBC cells.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in many cancers. Eupalinolide J has been identified as an inhibitor of STAT3 signaling, promoting its ubiquitin-dependent degradation. This leads to the downregulation of anti-apoptotic and metastasis-related genes. While this compound was identified in a screening for STAT3 inhibitors, its specific activity requires further investigation.

cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Mitochondrial Events cluster_3 Cellular Outcome Eupalinolide_K This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_K->ROS induces Akt PI3K/Akt Pathway Eupalinolide_K->Akt inhibits p38 p38 MAPK Pathway Eupalinolide_K->p38 activates STAT3 STAT3 Pathway Eupalinolide_K->STAT3 inhibits MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis Akt->Apoptosis pro-survival Casp9 Caspase-9 Activation p38->Casp9 promotes STAT3->Apoptosis pro-survival MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Cell Cycle Regulation

In addition to apoptosis, disruption of the cell cycle is a key mechanism of anti-cancer agents. The F1012-2 complex, containing this compound, induces cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. Other related compounds, like Eupalinolide J, cause arrest at the G0/G1 phase in prostate cancer cells, while Eupalinolide A arrests hepatocellular carcinoma cells in the G1 phase.

This cell cycle arrest is typically achieved by modulating the levels of key regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. For instance, Eupalinolide A-induced G1 arrest is associated with the downregulation of CDK2, CDK4, Cyclin D1, and Cyclin E1. This prevents the cell from transitioning from the G1 to the S phase, thereby halting proliferation. The p53-p21-RB signaling pathway is a central regulator of the G1 checkpoint; activation of p53 can lead to the expression of p21, a CDK inhibitor, which in turn prevents the phosphorylation of the retinoblastoma (RB) protein, keeping the cell cycle arrested.

cluster_0 This compound (and related compounds) cluster_1 Cell Cycle Regulators Eupalinolide This compound CDKs Cyclin/CDK Complexes (e.g., CDK2, CDK4) Eupalinolide->CDKs downregulates G1_S G1/S Transition CDKs->G1_S promotes G2_M G2/M Transition CDKs->G2_M promotes G1_arrest G1 Phase Arrest G1_S->G1_arrest is blocked G2_M_arrest G2/M Phase Arrest G2_M->G2_M_arrest is blocked

Caption: Logical flow of Eupalinolide-induced cell cycle arrest.

Quantitative Data Summary

Direct quantitative data for this compound is not widely available. The following tables summarize representative data for closely related eupalinolides to provide a contextual framework for its potential efficacy.

Table 1: IC50 Values of Eupalinolide O in Triple-Negative Breast Cancer (TNBC) Cells.

Cell Line 24h (µM) 48h (µM) 72h (µM)
MDA-MB-231 10.34 5.85 3.57
MDA-MB-453 11.47 7.06 3.03

| MCF 10A (Normal) | Insensitive | Insensitive | Insensitive |

Table 2: Effect of Eupalinolide O on Colony Formation of TNBC Cells.

Treatment (µM) MDA-MB-231 (Colony Count) MDA-MB-453 (Colony Count)
1 76.00 ± 7.00 78.33 ± 8.08
5 68.00 ± 6.08 71.67 ± 6.66
10 59.67 ± 6.11 61.67 ± 5.13

| 20 | 31.33 ± 3.21 | 53.00 ± 4.36 |

Table 3: Representative Data of Eupalinolide O-induced ROS Generation. (Note: This table presents an expected trend based on data for Eupalinolide O, as specific values for this compound are not published).

Treatment Concentration (µM) Mean DCF Fluorescence Intensity (Arbitrary Units)
Vehicle Control 0 100
Eupalinolide O 5 180
Eupalinolide O 10 250

| Eupalinolide O | 20 | 350 |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., 2 x 10³ cells/well) into 96-well plates and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1-20 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium, add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

start Start treatment 1. Treat cells with This compound start->treatment harvest 2. Harvest adherent and floating cells treatment->harvest wash 3. Wash cells with cold PBS harvest->wash resuspend 4. Resuspend in 1X Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate 6. Incubate for 15 min in the dark at RT stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Experimental workflow for Annexin V-FITC/PI apoptosis assay.

  • Cell Treatment: Plate cells (e.g., 1.2 x 10⁶ cells/well in a 6-well plate) and treat with this compound for the desired time (e.g., 48 hours).

  • Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The populations are identified as:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

start Start treatment 1. Treat cells with This compound start->treatment harvest 2. Harvest and wash cells with PBS treatment->harvest fix 3. Fix cells in cold 70% ethanol (B145695) harvest->fix incubate_fix 4. Incubate at -20°C for at least 2 hours fix->incubate_fix wash 5. Wash to remove ethanol incubate_fix->wash stain 6. Resuspend in PI/RNase staining buffer wash->stain incubate_stain 7. Incubate in the dark stain->incubate_stain analyze 8. Analyze by Flow Cytometry (Linear Scale) incubate_stain->analyze end End analyze->end

Caption: Experimental workflow for cell cycle analysis using PI staining.

  • Cell Treatment & Harvesting: Treat cells as described for other assays and harvest them.

  • Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the fixed cells for at least 2 hours at -20°C (or overnight).

  • Washing: Centrifuge the cells to remove the ethanol and wash with PBS.

  • Staining: Resuspend the cells in a staining buffer containing Propidium Iodide (PI) and RNase A. RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence. The DNA content will distinguish G0/G1 (2n), S (between 2n and 4n), and G2/M (4n) phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle pathways (e.g., caspases, Akt, p38, STAT3, cyclins).

  • Protein Extraction: After treatment, lyse cells in RIPA buffer to extract total proteins.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While direct experimental evidence for this compound remains limited, a comparative analysis with its closely related compounds strongly suggests its potential as a potent anti-cancer agent. The available data points towards a multi-faceted mechanism of action involving the induction of ROS-mediated, caspase-dependent apoptosis and the promotion of cell cycle arrest. Key to these effects is the modulation of critical oncogenic signaling pathways, including the inhibition of pro-survival PI3K/Akt and STAT3 pathways and the activation of the pro-apoptotic p38 MAPK pathway. The quantitative data from Eupalinolide O and the mechanistic insights from Eupalinolide J provide a solid foundation for future research. Further studies are imperative to isolate this compound and directly characterize its bioactivity, confirm its specific molecular targets, and evaluate its therapeutic potential in preclinical models. This will be crucial to validate its promise as a candidate for drug development in oncology.

References

Unlocking the Therapeutic Promise of Eupalinolide K: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Novel Sesquiterpene Lactone for Oncological and Anti-inflammatory Applications

Introduction

Eupalinolide K, a sesquiterpene lactone isolated from the plant genus Eupatorium, stands as a compound of significant interest within the landscape of natural product-based drug discovery.[1] While direct research on this compound is in its nascent stages, the broader family of eupalinolides has demonstrated considerable pharmacological activities, particularly in oncology.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this compound. Drawing upon data from its analogues and related compounds, this document will delve into its potential mechanisms of action, relevant signaling pathways, and the experimental protocols necessary for its further investigation.

This compound: Current Knowledge and Therapeutic Context

Currently, the biological activities of this compound have been primarily documented as part of a mixture, designated F1012-2, which also contains Eupalinolides I and J.[1][2][3] This complex has been shown to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase.[2][3] Mechanistically, the F1012-2 mixture demonstrated a significant inhibition of the Akt signaling pathway and an activation of the p38 pathway.[2][3] While these findings are promising, the specific contribution of this compound to these effects remains to be elucidated.

Comparative Analysis of Related Eupalinolides

To infer the potential therapeutic activities of this compound, a comparative analysis of its structurally similar analogues is crucial. The following sections summarize the known anti-cancer properties of Eupalinolides J, O, A, and B.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of various eupalinolides have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in the table below. It is important to note that a direct comparative study including this compound under identical experimental conditions is not yet available in the current literature.[1]

CompoundCell LineCancer TypeIC50 Value (µM)Time Point (h)
Eupalinolide OMDA-MB-231Triple-Negative Breast Cancer10.3424
5.8548
3.5772
Eupalinolide OMDA-MB-453Triple-Negative Breast Cancer11.4724
7.0648
3.0372
Eupalinolide OMDA-MB-468Breast Cancer1.0472
Eupalinolide JMDA-MB-231Triple-Negative Breast Cancer0.58Not Specified
Eupalinolide JMDA-MB-468Triple-Negative Breast Cancer0.39Not Specified

Data compiled from multiple sources.[4][5][6]

Potential Mechanisms of Action and Signaling Pathways

The anti-cancer activities of eupalinolides are attributed to their ability to modulate various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.[1]

Induction of Apoptosis

Several eupalinolides have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Eupalinolide J: In human prostate cancer cells, Eupalinolide J induces apoptosis, disrupts the mitochondrial membrane potential, and leads to the activation of caspase-3 and caspase-9.[7][8] It has also been identified as an inhibitor of cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[1][3]

  • Eupalinolide O: This compound induces apoptosis in human triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 MAPK signaling pathway.[4][9] It also causes a loss of mitochondrial membrane potential in MDA-MB-468 breast cancer cells.[6][10]

  • Eupalinolide A: In non-small cell lung cancer cells, Eupalinolide A promotes apoptosis by downregulating Bcl-2 and upregulating Bax.[11]

  • Eupalinolide B: This analogue has been shown to induce apoptosis in pancreatic cancer cells.[12]

Eupalinolide_Induced_Apoptosis cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound (potential) This compound (potential) ROS Generation ROS Generation This compound (potential)->ROS Generation Akt Pathway Inhibition Akt Pathway Inhibition This compound (potential)->Akt Pathway Inhibition p38 MAPK Activation p38 MAPK Activation This compound (potential)->p38 MAPK Activation STAT3 Degradation STAT3 Degradation This compound (potential)->STAT3 Degradation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Akt Pathway Inhibition->Apoptosis p38 MAPK Activation->Apoptosis STAT3 Degradation->Apoptosis

Potential apoptotic pathways modulated by this compound.
Cell Cycle Arrest

Eupalinolides can also halt the proliferation of cancer cells by inducing cell cycle arrest:

  • Eupalinolide J: Induces cell cycle arrest at the G0/G1 phase in human prostate cancer cells.[7][8]

  • Eupalinolide A: Causes cell cycle arrest at the G1 phase in hepatocellular carcinoma cells and at the G2/M phase in non-small cell lung cancer cells.[11][13]

  • Eupalinolide O: Leads to cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells.[10]

Eupalinolide_Cell_Cycle_Arrest This compound (potential) This compound (potential) Cyclin/CDK Complexes Cyclin/CDK Complexes This compound (potential)->Cyclin/CDK Complexes Modulates G1 Phase Arrest G1 Phase Arrest Cyclin/CDK Complexes->G1 Phase Arrest Inhibits G1 progression G2/M Phase Arrest G2/M Phase Arrest Cyclin/CDK Complexes->G2/M Phase Arrest Inhibits G2/M progression

Proposed mechanism of this compound-induced cell cycle arrest.
Anti-inflammatory Potential

While the primary focus has been on anti-cancer effects, some related compounds exhibit anti-inflammatory properties, suggesting a similar potential for this compound. For instance, Eupalinolide B has shown anti-inflammatory effects in the context of rheumatoid arthritis.[14] Other compounds from the Eupatorium genus, such as eupatilin (B1662920) and eupafolin, have been shown to suppress inflammatory responses by inhibiting NF-κB signaling.[15][16]

Experimental Protocols

The following are generalized methodologies for key experiments that would be crucial in elucidating the therapeutic potential of this compound. For specific concentrations, incubation times, and reagents, it is essential to consult the original research articles.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with varying concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[4]

  • Data Analysis: The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with this compound for a designated time.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.[1]

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.[1]

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).[1]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, Akt, p38, caspases), followed by incubation with a corresponding secondary antibody.[1]

  • Detection: Protein bands are visualized using a chemiluminescence detection system.[1]

Reactive Oxygen Species (ROS) Detection

This protocol measures the generation of intracellular ROS.

  • Cell Seeding: Adherent cancer cells are seeded in a 96-well black, clear-bottom microplate.[17]

  • Compound Treatment: Cells are treated with desired concentrations of this compound.[17]

  • Probe Loading: Cells are loaded with the fluorescent probe DCFH-DA.[17]

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is quantified using a fluorescence microplate reader.[17]

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound MTT Assay MTT Assay Treatment with this compound->MTT Assay Apoptosis Assay Apoptosis Assay Treatment with this compound->Apoptosis Assay Western Blot Western Blot Treatment with this compound->Western Blot ROS Detection ROS Detection Treatment with this compound->ROS Detection Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis ROS Detection->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

General experimental workflow for this compound evaluation.

Conclusion and Future Directions

While the specific biological profile of this compound remains to be fully elucidated, the available data on its analogues and the F1012-2 mixture strongly suggest its potential as a promising therapeutic agent, particularly in the field of oncology.[1] Future research should focus on the isolation of pure this compound to enable a thorough investigation of its individual cytotoxic and anti-inflammatory activities and to precisely delineate its mechanism of action. Such studies are warranted to fully unlock the therapeutic potential of this novel sesquiterpene lactone for the development of new and effective treatments for cancer and inflammatory diseases.

References

Methodological & Application

Application Note: Isolation and Purification of Eupalinolide K from Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has garnered interest for its potential pharmacological activities, including its role as a STAT3 inhibitor. This application note provides a detailed protocol for the extraction, isolation, and purification of this compound from the aerial parts of Eupatorium lindleyanum. The methodology encompasses initial solvent extraction, liquid-liquid partitioning, and purification using High-Speed Counter-Current Chromatography (HSCCC), followed by purity assessment with High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of natural products.

Introduction

Eupatorium lindleyanum DC. is a perennial herbaceous plant that has been traditionally used in Chinese medicine to treat respiratory ailments. Phytochemical investigations have revealed that this plant is a rich source of various bioactive compounds, including terpenoids and flavonoids. Among the most significant constituents are sesquiterpenoid lactones, which are known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects.

This compound is one of the sesquiterpene lactones found in E. lindleyanum. Structurally, it possesses an α-methylene-γ-lactone moiety, which can act as a Michael acceptor. This functional group allows it to react with nucleophilic residues in proteins, such as STAT3 (Signal Transducer and Activator of Transcription 3), leading to the inhibition of their activity.[1] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various cancers. The ability of this compound to inhibit STAT3 makes it a promising candidate for further investigation in oncology drug discovery.

This application note details a robust and effective protocol for the isolation and purification of this compound from the dried aerial parts of E. lindleyanum.

Experimental Protocols

Plant Material and Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material.

Protocol:

  • Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.

  • Macerate the powdered plant material with 95% ethanol (B145695) (in a 1:10 weight-to-volume ratio) at room temperature for 24 hours.[1]

  • Repeat the extraction process three times to ensure exhaustive extraction of the compounds.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.[1]

Liquid-Liquid Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude ethanol extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity.[1]

    • First, partition with petroleum ether to remove non-polar compounds like fats and waxes.

    • Next, partition the remaining aqueous layer with ethyl acetate (B1210297).

    • Finally, partition the remaining aqueous layer with n-butanol.

  • The sesquiterpenoid lactones, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions. For this protocol, the n-butanol fraction is carried forward for further purification.[2]

  • Dry the n-butanol fraction under reduced pressure.

High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is an effective liquid-liquid chromatography technique for separating natural products, as it avoids irreversible adsorption onto a solid support.[1]

Protocol:

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water with a volume ratio of 1:4:2:3.[2][3][4] Mix the solvents thoroughly in a separatory funnel, allow the layers to separate, and then degas both the upper (stationary) and lower (mobile) phases by sonication.[1][3]

  • HSCCC Operation:

    • Fill the HSCCC coil entirely with the upper phase (stationary phase).

    • Set the revolution speed to 900 rpm.[2][3]

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[2][3]

    • Once hydrodynamic equilibrium is established, dissolve a known amount of the dried n-butanol fraction (e.g., 540 mg) in 10 mL of a mixture of the upper and lower phases and inject it into the system.[2][3]

  • Fraction Collection: Monitor the effluent with a UV detector at a wavelength of 210-254 nm.[1][2][3] Collect fractions based on the peaks observed in the chromatogram.

  • Analysis of Fractions: Analyze the collected fractions using HPLC to identify those containing this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound is determined using analytical RP-HPLC.

Protocol:

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (100 mm x 4.6 mm, 3 µm) or equivalent.[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water (Solvent A).[2]

      • 0–10 min: 10% to 20% B

      • 10–15 min: 20% B (isocratic)

      • 15–65 min: 20% to 32% B

      • 65–70 min: 32% to 10% B

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection: UV at 254 nm.[2]

  • Sample Preparation: Dissolve a small amount of the purified fraction in the mobile phase and inject it into the HPLC system.

  • Purity Calculation: Determine the purity of this compound by calculating the peak area percentage from the HPLC chromatogram.

Data Presentation

The following table summarizes representative yields and purities for sesquiterpenoid lactones isolated from E. lindleyanum using the HSCCC protocol described. The specific yield of this compound may vary depending on the plant batch and extraction efficiency.

Compound Input (n-butanol fraction) Yield Purity (by HPLC) Reference
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide540 mg10.8 mg91.8%[2][3][4]
Eupalinolide A540 mg17.9 mg97.9%[2][3][4]
Eupalinolide B540 mg19.3 mg97.1%[2][3][4]

Visualizations

Experimental Workflow

G cluster_0 Extraction & Partitioning cluster_1 Purification & Analysis A 1. Dried E. lindleyanum Powder B 2. Maceration with 95% Ethanol A->B C 3. Crude Ethanol Extract B->C D 4. Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) C->D E 5. n-Butanol Fraction D->E F 6. HSCCC Separation (n-hexane-EtOAc-MeOH-H2O) (1:4:2:3, v/v/v/v) E->F G 7. Fraction Collection (UV Detection) F->G H 8. HPLC Analysis of Fractions G->H I 9. Purified this compound H->I J >95% Purity? I->J Purity Assessment J->F No K Final Product J->K Yes

Figure 1. Workflow for the isolation and purification of this compound.
Proposed Signaling Pathway of this compound

This compound has been identified as a STAT3 inhibitor.[1] Related eupalinolides, such as Eupalinolide J, have been shown to promote the ubiquitin-dependent degradation of STAT3, which in turn downregulates metastasis-related genes like MMP-2 and MMP-9.[5]

G cluster_0 Cytoplasm cluster_1 Nucleus STAT3 STAT3 Degradation STAT3 Degradation STAT3->Degradation Ub Ubiquitin Ub->Degradation Proteasome Proteasome STAT3_N STAT3 (active dimer) Degradation->Proteasome via Eupalinolide_K This compound Eupalinolide_K->STAT3 Inhibits/Promotes Ubiquitination MMP2 MMP-2 Gene MMP9 MMP-9 Gene Transcription Gene Transcription Transcription->MMP2 Transcription->MMP9 STAT3_N->Transcription Inhibited

Figure 2. Proposed mechanism of this compound as a STAT3 inhibitor.

Troubleshooting and Optimization

Common issues during the isolation of sesquiterpene lactones and potential solutions are outlined below.

Problem Possible Cause Suggested Solution
Poor Separation in Liquid-Liquid Partitioning Emulsion formation between immiscible solvents.Allow the separatory funnel to stand for a longer period. Gently swirl instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.[1]
Low Yield from HSCCC Inappropriate partition coefficient (K) for the target compound.Systematically test different ratios of the solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to find the optimal K value for this compound, ideally between 0.5 and 2.0.[1]
Peak Tailing or Broadening in HPLC Column overload or presence of interfering compounds.Reduce the amount of sample injected. Ensure the sample is adequately filtered before injection. Use a guard column to protect the analytical column.[1]
Loss of Compound During Purification Irreversible adsorption onto solid stationary phases (e.g., silica (B1680970) gel).HSCCC is recommended as it avoids the use of a solid stationary phase, thus preventing irreversible adsorption.[1]
Compound Instability Hydrolysis of the lactone ring.Avoid strongly acidic or basic conditions during extraction and purification.[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the successful isolation and purification of this compound from Eupatorium lindleyanum. The combination of classical extraction techniques with High-Speed Counter-Current Chromatography offers an efficient method for obtaining high-purity sesquiterpene lactones. The provided workflow, data tables, and troubleshooting guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. The potential of this compound as a STAT3 inhibitor warrants further investigation into its pharmacological properties and mechanism of action.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Eupalinolide K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpenoid lactone found in plants of the Eupatorium genus. Compounds in this class have attracted significant scientific interest due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. Accurate and reliable quantification of this compound is crucial for phytochemical analysis, pharmacological studies, and quality control during drug development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.

The protocol described herein is based on established methods for the separation of structurally similar eupalinolides, ensuring a robust starting point for method implementation and validation.

Experimental Protocol

This protocol details the necessary steps for the quantitative analysis of this compound in a given sample, such as a purified fraction from a plant extract.

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for improved peak shape)

  • Sample containing this compound (e.g., a dry extract or a purified fraction)

  • 0.22 µm syringe filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 20-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-80% B

    • (Followed by a re-equilibration step to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Extraction (if starting from plant material):

    • Macerate dried and powdered plant material with 95% ethanol.

    • Concentrate the ethanolic extract under reduced pressure to yield a crude residue.

    • Perform liquid-liquid partitioning or other purification steps (like High-Speed Counter-Current Chromatography) to obtain a fraction enriched with this compound.[1]

  • Sample Solution:

    • Accurately weigh a known amount of the dried extract or fraction.

    • Dissolve the sample in methanol or the initial mobile phase composition.

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, run the gradient program as specified in the chromatographic conditions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Expected Results and Quantitative Data

While a full method validation for this compound has not been published, the following table summarizes representative quantitative data from a validated HPLC method for structurally similar sesquiterpenoid lactones from the Asteraceae family. This data can serve as a benchmark for the expected performance of the described method.

ParameterRepresentative Value
Retention Time (min) 15 - 25
Linearity Range (µg/mL) 10.0 - 310.0
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (µg/mL) 2.00 - 6.79
Limit of Quantification (LOQ) (µg/mL) 6.00 - 20.40

Disclaimer: The quantitative data presented is based on a validated method for other sesquiterpenoid lactones and should be used for estimation purposes only. For accurate quantification, a full method validation according to ICH guidelines should be performed for this compound.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Extraction & Filtration) Injection Injection SamplePrep->Injection StandardPrep Standard Preparation (Stock & Dilutions) StandardPrep->Injection HPLC HPLC System (Pump, Column, Detector) Chromatogram Chromatogram Generation HPLC->Chromatogram Injection->HPLC DataAnalysis Data Analysis (Peak Integration & Quantification) Chromatogram->DataAnalysis Result Final Report DataAnalysis->Result

Caption: A general workflow for the HPLC analysis of this compound.

References

Application Note and Protocols for Developing a STAT3 Inhibition Assay for Eupalinolide K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] Aberrant, persistent activation of the STAT3 signaling pathway is frequently observed in a wide variety of human cancers and is often associated with a poor prognosis.[1][4] This makes STAT3 an attractive target for the development of novel anticancer therapeutics. The canonical activation of STAT3 involves phosphorylation by Janus kinases (JAKs) at a specific tyrosine residue (Tyr705), leading to STAT3 dimerization, nuclear translocation, and DNA binding to regulate the transcription of target genes.

Eupalinolides are a class of sesquiterpene lactones that have demonstrated various biological activities. While the specific mechanism of Eupalinolide K is not extensively characterized, a closely related compound, Eupalinolide J, has been shown to suppress tumor growth by targeting the STAT3 signaling pathway. Specifically, Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3. This application note provides a comprehensive set of protocols to investigate the potential of this compound as a direct or indirect inhibitor of the STAT3 signaling pathway. The following assays are detailed: a cell viability assay, analysis of STAT3 phosphorylation, a STAT3 DNA binding assay, and a STAT3-dependent reporter gene assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for assessing the STAT3 inhibitory potential of this compound.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 JAK->STAT3_mono Phosphorylation (Tyr705) pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation EupalinolideK This compound (Hypothesized Inhibition) EupalinolideK->STAT3_mono Promotes Degradation? EupalinolideK->pSTAT3_mono Inhibits Phosphorylation? EupalinolideK->STAT3_dimer Inhibits Dimerization? EupalinolideK->STAT3_dimer_nuc Inhibits DNA Binding? DNA DNA STAT3_dimer_nuc->DNA DNA Binding Gene Target Gene Transcription DNA->Gene

STAT3 Signaling Pathway and Potential Inhibition Points for this compound.

Experimental_Workflow start Start: Select Cancer Cell Line with Constitutively Active STAT3 cell_culture Cell Culture and Treatment with this compound (Dose-Response) start->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability protein_extraction Protein Extraction (Whole Cell Lysate) cell_culture->protein_extraction nuclear_extraction Nuclear Protein Extraction cell_culture->nuclear_extraction reporter_assay STAT3 Luciferase Reporter Gene Assay cell_culture->reporter_assay data_analysis Data Analysis and IC50 Determination viability->data_analysis western Western Blot Analysis (p-STAT3, Total STAT3, Loading Control) protein_extraction->western western->data_analysis elisa STAT3 DNA Binding Assay (ELISA) nuclear_extraction->elisa elisa->data_analysis reporter_assay->data_analysis conclusion Conclusion on STAT3 Inhibitory Activity data_analysis->conclusion

Experimental Workflow for Assessing STAT3 Inhibition by this compound.

Materials and Methods

Cell Lines: A human cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer, A549 lung cancer, or U2OS osteosarcoma cells).

Reagents:

  • This compound (purity >98%)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • STAT3 DNA Binding Assay Kit (ELISA-based)

  • STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase Reporter Assay System

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Microplate reader (for absorbance and luminescence)

  • SDS-PAGE and Western blotting apparatus

  • Chemiluminescence imaging system

  • Centrifuge

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound and helps in selecting appropriate concentrations for subsequent mechanism-of-action studies.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of STAT3 at Tyr705, a key step in its activation.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for a specified duration (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

STAT3 DNA Binding Assay (ELISA-based)

This assay quantitatively measures the ability of activated STAT3 from nuclear extracts to bind to its specific DNA consensus sequence.

  • Cell Seeding and Treatment: Seed cells in 10 cm dishes and treat with this compound as described for the Western blot protocol.

  • Nuclear Extraction: Harvest the cells and prepare nuclear extracts according to the instructions of a commercial nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the STAT3 DNA Binding Assay Kit. This typically involves adding equal amounts of nuclear extract to wells pre-coated with an oligonucleotide containing the STAT3 binding site.

  • Detection: An anti-STAT3 antibody is added, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Compare the absorbance values of treated samples to the untreated control to determine the percentage of inhibition of STAT3 DNA binding.

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Cell Transfection: Co-transfect cells in a 24-well plate with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for another 24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the untreated control.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)Cell Viability (%)
0 (Vehicle)100.0
195.2
580.5
1062.1
2548.7
5025.3
10010.8
IC50 (µM) ~26

Table 2: Effect of this compound on STAT3 Phosphorylation (Western Blot Densitometry)

This compound (µM)p-STAT3/Total STAT3 (Relative Ratio)
0 (Vehicle)1.00
50.78
100.45
250.15

Table 3: Inhibition of STAT3 DNA Binding Activity by this compound (ELISA)

This compound (µM)STAT3 DNA Binding (% of Control)
0 (Vehicle)100.0
570.2
1041.5
2518.9

Table 4: Inhibition of STAT3-Dependent Luciferase Activity by this compound

This compound (µM)STAT3 Luciferase Activity (Fold Change)
0 (Vehicle)1.00
50.65
100.32
250.11

Interpretation of Results

The logical flow for interpreting the results is outlined in the diagram below.

Logic_Diagram start Does this compound decrease cell viability? pSTAT3_check Does this compound decrease p-STAT3 levels? start->pSTAT3_check Yes no_effect No significant effect on STAT3 pathway. start->no_effect No totalSTAT3_check Does this compound decrease total STAT3 levels? pSTAT3_check->totalSTAT3_check Yes DNA_binding_check Does this compound decrease STAT3 DNA binding? pSTAT3_check->DNA_binding_check No conclusion1 Conclusion: this compound is cytotoxic and promotes STAT3 degradation. totalSTAT3_check->conclusion1 Yes conclusion2 Conclusion: this compound inhibits STAT3 phosphorylation. totalSTAT3_check->conclusion2 No reporter_check Does this compound decrease STAT3 reporter activity? DNA_binding_check->reporter_check Yes conclusion4 Conclusion: this compound is not a STAT3 inhibitor via these mechanisms. DNA_binding_check->conclusion4 No conclusion3 Conclusion: this compound inhibits STAT3 DNA binding or nuclear translocation. reporter_check->conclusion3 Yes reporter_check->conclusion4 No

Logic Diagram for Interpreting Experimental Outcomes.

A dose-dependent decrease in cell viability, coupled with a reduction in STAT3 phosphorylation, DNA binding, and reporter activity, would strongly suggest that this compound inhibits the STAT3 signaling pathway. A decrease in total STAT3 levels would indicate a mechanism similar to Eupalinolide J, involving protein degradation. If phosphorylation is unaffected but DNA binding and reporter activity are reduced, it may suggest interference with dimerization or nuclear translocation.

Conclusion

This application note provides a detailed framework for the initial characterization of this compound as a STAT3 inhibitor. The successful execution of these protocols will enable researchers to determine the efficacy and elucidate the potential mechanism of action of this compound, providing a solid foundation for further preclinical development.

References

Application Notes and Protocols for Evaluating Eupalinolide K Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide K is a sesquiterpene lactone that, along with its analogues, has garnered interest for its potential therapeutic properties. While direct in-vivo efficacy data for this compound is limited, research on closely related eupalinolides, such as Eupalinolide A, B, J, and O, provides a strong foundation for designing and evaluating its anti-cancer and anti-inflammatory effects in preclinical animal models. This document outlines detailed protocols and application notes based on established methodologies for these related compounds, which can be adapted for the investigation of this compound. It is important to note that the activity of this compound has been primarily reported as part of a mixture with Eupalinolides I and J[1].

I. Animal Models for Evaluating Anti-Cancer Efficacy

Xenograft models using immunodeficient mice are the standard for assessing the in-vivo anti-tumor activity of eupalinolide analogues and are recommended for this compound.[2]

A. Recommended Animal Models
  • Nude Mice (BALB/c nu/nu): These mice lack a thymus and are unable to produce T-cells, making them suitable for preventing the rejection of human tumor xenografts.

  • NOD/SCID Mice: These mice have a more compromised immune system, which can be beneficial for engrafting a wider range of human tumors.

B. Summary of In-Vivo Anti-Cancer Efficacy of Eupalinolide Analogues

The following table summarizes quantitative data from studies on eupalinolide analogues, providing a reference for expected outcomes when testing this compound.

Eupalinolide AnalogueCancer TypeAnimal ModelDosing RegimenKey FindingsReference
Eupalinolide A Non-Small Cell Lung CancerXenograft (A549 & H1299 cells)25 mg/kg>60% decrease in tumor weight and volume.[3][4]
Eupalinolide A Hepatocellular CarcinomaXenograft (MHCC97-L & HCCLM3 cells)Not SpecifiedSignificant inhibition of tumor growth.[5]
Eupalinolide J Triple-Negative Breast Cancer (Metastasis)Tail vein injection (MDA-MB-231-Luc cells)30 mg/kg, every 2 days for 18 daysSignificantly inhibited lung metastasis.
Eupalinolide O Triple-Negative Breast CancerXenograft (MDA-MB-231 & MDA-MB-453 cells)High dose (unspecified) for 20 daysReduced tumor volume and weight.
Eupalinolide B Pancreatic CancerXenograftNot SpecifiedReduced tumor growth and Ki-67 expression.
C. Detailed Experimental Protocol: Xenograft Tumor Model

This protocol is a general guideline and may require optimization for specific cancer cell lines and this compound.

1. Cell Culture and Preparation:

  • Culture the chosen human cancer cell line (e.g., A549, MDA-MB-231) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., DMEM/F12) or a mixture of medium and Matrigel.
  • Ensure cell viability is >95% using a trypan blue exclusion assay.

2. Animal Handling and Tumor Implantation:

  • Acclimate 4-6 week old immunodeficient mice for at least one week.
  • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
  • Monitor mice for tumor growth.

3. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups (n=6-10 per group).
  • Prepare this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture).
  • Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. The control group should receive the vehicle only.

4. Data Collection and Analysis:

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Measure the final tumor weight.
  • Perform histological analysis (e.g., H&E staining) and immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

D. Experimental Workflow for Anti-Cancer Efficacy

G cluster_0 In Vitro Preparation cluster_1 In Vivo Model cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture Cancer Cell Culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep tumor_implant Tumor Cell Implantation in Immunodeficient Mice cell_prep->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Histology & Immunohistochemistry euthanasia->analysis

Caption: Workflow for evaluating the anti-cancer efficacy of this compound in a xenograft mouse model.

II. Animal Models for Evaluating Anti-Inflammatory Efficacy

Based on studies of Eupalinolide B and other Eupatorium species, models of localized inflammation are appropriate for assessing the anti-inflammatory potential of this compound.

A. Recommended Animal Models
  • C57BL/6 or BALB/c Mice: These immunocompetent mouse strains are suitable for inducing inflammatory responses.

B. Summary of In-Vivo Anti-Inflammatory Efficacy of Eupalinolide Analogues
Eupalinolide Analogue / ExtractInflammation ModelAnimal ModelDosing RegimenKey FindingsReference
Eupalinolide B Ligature-induced PeriodontitisC57BL/6 miceDaily intraperitoneal injection for 14 daysAlleviated periodontal inflammation and alveolar bone loss.
Eupatorium Species Extracts TPA-induced Ear EdemaMiceTopical administration (0.5-2 mg/ear)Dose-dependent reduction in ear edema.
C. Detailed Experimental Protocol: TPA-Induced Mouse Ear Edema

This model is useful for evaluating the topical anti-inflammatory activity of this compound.

1. Animal Handling:

  • Acclimate 6-8 week old mice (e.g., BALB/c) for at least one week.

2. Induction of Inflammation:

  • Prepare a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent like acetone.
  • Apply a standardized amount of TPA solution (e.g., 20 µL containing 2.5 µg TPA) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

3. Treatment:

  • Prepare this compound in the same solvent as TPA.
  • Apply different doses of this compound topically to the right ear shortly after TPA application.
  • A positive control group treated with a known anti-inflammatory agent (e.g., indomethacin) should be included.

4. Assessment of Edema:

  • After a set time (e.g., 6 hours), euthanize the mice.
  • Use a biopsy punch to collect circular sections from both the right (treated) and left (control) ears.
  • Weigh the ear punches immediately.
  • The degree of edema is calculated as the difference in weight between the right and left ear punches.
  • Calculate the percentage of inhibition of edema for each treatment group compared to the TPA-only control group.

III. Potential Signaling Pathways for Investigation

Studies on eupalinolide analogues have implicated several signaling pathways in their mechanisms of action. When evaluating this compound, it is recommended to investigate these pathways in the excised tumor or inflamed tissues using techniques like Western blotting or immunohistochemistry.

A. STAT3 Signaling Pathway

Eupalinolide J has been shown to promote the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes.

G Eupalinolide_K This compound (?) STAT3 STAT3 Eupalinolide_K->STAT3 promotes degradation of Ubiquitination Ubiquitination & Degradation STAT3->Ubiquitination Metastasis_Genes Metastasis-Related Genes (MMP-2, MMP-9) Ubiquitination->Metastasis_Genes downregulates Metastasis Cancer Metastasis Metastasis_Genes->Metastasis inhibits

Caption: Postulated inhibition of STAT3-mediated metastasis by this compound.

B. ROS-Mediated Apoptosis and Autophagy Pathways

Eupalinolides A and O can induce the generation of Reactive Oxygen Species (ROS), which in turn modulates pathways like Akt/p38 MAPK and ERK to induce apoptosis or autophagy.

G cluster_0 Akt/p38 MAPK Pathway cluster_1 ERK Pathway Eupalinolide_K This compound (?) ROS ROS Generation Eupalinolide_K->ROS Akt Akt ROS->Akt inhibits p38_MAPK p38 MAPK ROS->p38_MAPK activates ERK ERK ROS->ERK activates Apoptosis_1 Apoptosis Akt->Apoptosis_1 inhibits p38_MAPK->Apoptosis_1 promotes Autophagy Autophagy ERK->Autophagy promotes

Caption: Potential ROS-mediated signaling pathways modulated by this compound.

C. AMPK/mTOR/SCD1 Signaling Pathway

Eupalinolide A has been found to activate the AMPK/mTOR pathway and downregulate stearoyl-CoA desaturase 1 (SCD1), leading to ferroptosis and apoptosis in non-small cell lung cancer.

G Eupalinolide_K This compound (?) AMPK AMPK Eupalinolide_K->AMPK activates mTOR mTOR AMPK->mTOR inhibits SCD1 SCD1 mTOR->SCD1 inhibits Lipid_Metabolism Unsaturated Fatty Acid Synthesis SCD1->Lipid_Metabolism Cell_Death Ferroptosis & Apoptosis Lipid_Metabolism->Cell_Death inhibition leads to

Caption: Proposed AMPK/mTOR/SCD1 signaling cascade influenced by this compound.

IV. Conclusion

While direct in-vivo data for this compound is still emerging, the extensive research on its analogues provides a robust framework for its evaluation. The protocols and pathways outlined in these application notes offer a comprehensive starting point for researchers to design and execute preclinical studies to elucidate the therapeutic potential of this compound in oncology and inflammatory diseases. Careful optimization and validation of these models for this compound will be critical for obtaining reliable and translatable results.

References

Application Notes and Protocols: Western Blot Analysis of STAT3 Phosphorylation after Eupalinolide K Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in various cellular processes, including proliferation, differentiation, and apoptosis. The phosphorylation of STAT3 at tyrosine 705 (Tyr705) is a pivotal activation step in the Janus kinase (JAK)/STAT signaling cascade. Dysregulation of this pathway and the resulting constitutive activation of STAT3 are hallmarks of numerous cancers and inflammatory conditions, making it a prime target for therapeutic intervention.

Eupalinolides, a class of sesquiterpene lactones, have garnered interest for their potential anti-cancer properties. While direct studies on Eupalinolide K's effect on STAT3 phosphorylation are limited, research on closely related compounds, such as Eupalinolide J, suggests a potential role in modulating the STAT3 signaling pathway. Notably, while a study suggesting Eupalinolide J inhibits STAT3 phosphorylation has been retracted[1][2][3][4][5], a separate, credible study has demonstrated that Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to reduced overall STAT3 levels and inhibition of cancer metastasis[6][7]. This suggests that Eupalinolides may impact the STAT3 pathway through various mechanisms.

These application notes provide a comprehensive protocol for investigating the effects of this compound on STAT3 phosphorylation in cancer cells using Western blot analysis. Due to the limited direct data on this compound, this protocol is presented as a foundational method to explore its potential mechanism of action, drawing parallels from the known effects of related Eupalinolides.

Data Presentation

The following tables outline key quantitative parameters for the experimental protocol.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyStock ConcentrationWorking DilutionVendor (Example)Catalog # (Example)
This compound10 mM in DMSO1-50 µM(Not specified)(Not specified)
p-STAT3 (Tyr705) Antibody (Rabbit)1 mg/mL1:1000Cell Signaling Technology9145
Total STAT3 Antibody (Mouse)1 mg/mL1:1000Cell Signaling Technology9139
β-Actin Antibody (Loading Control)1 mg/mL1:5000Abcamab8227
HRP-conjugated anti-rabbit IgG(Not specified)1:2000 - 1:10,000Cell Signaling Technology7076
HRP-conjugated anti-mouse IgG(Not specified)1:2000 - 1:10,000Cell Signaling Technology7074

Table 2: Cell Seeding and Treatment Parameters

ParameterRecommended Value
Cell Line(e.g., MDA-MB-231, a triple-negative breast cancer cell line)
Seeding Density1-2 x 106 cells / 60 mm dish
This compound Concentration Range0, 1, 5, 10, 25, 50 µM
Treatment Duration24 hours

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and the experimental workflow for the Western blot analysis.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription DNA Binding Eupalinolide_K This compound (Hypothesized Inhibition) Eupalinolide_K->JAK Potential Inhibition Eupalinolide_K->STAT3_inactive Potential Degradation

Caption: Hypothesized mechanism of this compound on the JAK/STAT3 signaling pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Seeding Cell Seeding Treatment This compound Treatment Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-STAT3, STAT3, β-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed 1-2 x 106 cells (e.g., MDA-MB-231) in a 60 mm culture dish and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration in the media should not exceed 0.1%.

  • Incubation: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Incubate the cells for 24 hours.

Cell Lysis and Protein Quantification
  • Cell Wash: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

  • Scraping and Collection: Use a cell scraper to detach the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Run the gel at 100-150 V until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000-1:10,000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): To detect total STAT3 and a loading control (e.g., β-actin) on the same membrane, the membrane can be stripped using a mild stripping buffer. After stripping, the membrane should be washed, re-blocked, and then re-probed with the primary antibodies for total STAT3 and the loading control, followed by their respective secondary antibodies and detection.

Data Analysis and Interpretation

The intensity of the protein bands corresponding to p-STAT3, total STAT3, and the loading control (β-actin) should be quantified using densitometry software. The level of p-STAT3 should be normalized to the level of total STAT3 to determine the specific effect on phosphorylation. The levels of total STAT3 should be normalized to the loading control to assess if this compound affects total STAT3 expression, potentially through degradation as seen with Eupalinolide J[6][7]. A dose-dependent decrease in the p-STAT3/total STAT3 ratio would suggest that this compound inhibits STAT3 phosphorylation. A decrease in the total STAT3/β-actin ratio would indicate a reduction in the total amount of STAT3 protein.

Conclusion

This document provides a detailed framework for investigating the effects of this compound on STAT3 phosphorylation using Western blot analysis. Given the current lack of specific data for this compound, these protocols offer a robust starting point for researchers to elucidate its mechanism of action and to evaluate its potential as a therapeutic agent targeting the STAT3 signaling pathway. Careful execution of these experiments and thorough analysis of the results will provide valuable insights into the biological activity of this compound.

References

flow cytometry for cell cycle analysis with Eupalinolide K

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Eupalinolide K and Cell Cycle Analysis

Introduction

This compound is a sesquiterpene lactone, a class of natural products that has garnered significant interest in oncology research for its diverse pharmacological activities. While research on this compound is emerging, related compounds such as Eupalinolide A, J, and O have demonstrated notable anti-cancer properties, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry for cell cycle analysis in response to this compound treatment.

Principle of Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] PI is a fluorescent intercalating agent that binds to DNA.[5] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing a population of cells, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.

Expected Effects of this compound on the Cell Cycle

Based on studies of related Eupalinolides, this compound is anticipated to induce cell cycle arrest at specific checkpoints. For instance, Eupalinolide J has been shown to cause G0/G1 phase arrest in human prostate cancer cells. In contrast, a mixture containing this compound, I, and J was found to induce G2/M arrest in breast cancer cells. Eupalinolide A has been observed to induce G1-phase arrest in hepatocellular carcinoma cells and G2/M phase arrest in non-small cell lung cancer cells. Therefore, the specific phase of cell cycle arrest induced by this compound may be cell-type dependent. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for observing cell cycle effects.

Experimental Workflow for Cell Cycle Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed cells in culture plates B Treat cells with this compound (and vehicle control) A->B C Harvest cells (trypsinization) B->C D Wash with PBS C->D E Fix cells in cold 70% ethanol (B145695) D->E F Wash to remove ethanol E->F G Treat with RNase A F->G H Stain with Propidium Iodide (PI) G->H I Acquire data on a flow cytometer H->I J Gate single cells I->J K Analyze DNA content histogram J->K

Caption: Workflow for cell cycle analysis using flow cytometry.

Potential Signaling Pathways Modulated by Eupalinolides

Studies on Eupalinolide analogues suggest that their effects on the cell cycle are mediated through various signaling pathways. For example, Eupalinolide J has been shown to induce DNA damage responses, indicated by the upregulation of γH2AX, p-Chk1, and p-Chk2. Eupalinolide A has been found to downregulate key regulators of the G1 phase transition, including CDK2, CDK4, cyclin D1, and cyclin E1. Furthermore, Eupalinolides have been shown to modulate pathways such as Akt and p38 MAPK.

G cluster_0 Cell Cycle Regulation cluster_1 Signaling Cascades cluster_2 Cellular Responses Eupalinolide This compound (proposed) CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin E, CDK4/Cyclin D1) Eupalinolide->CDK_Cyclin Inhibition Akt Akt Pathway Eupalinolide->Akt Inhibition p38 p38 MAPK Pathway Eupalinolide->p38 Activation STAT3 STAT3 Pathway Eupalinolide->STAT3 Inhibition DNA_Damage DNA Damage Response Eupalinolide->DNA_Damage Induction CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) CDK_Cyclin->CellCycleArrest Promotion Apoptosis Apoptosis Akt->Apoptosis Inhibition p38->Apoptosis Promotion STAT3->Apoptosis Inhibition DNA_Damage->CellCycleArrest Induction

Caption: Potential signaling pathways affected by Eupalinolides.

Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest into 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 20 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO (typically ≤ 0.1%).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects on the cell cycle.

Protocol 2: Sample Preparation and Staining for Flow Cytometry

This protocol is adapted from standard propidium iodide staining procedures.

Reagents Required:

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

Procedure:

  • Cell Harvesting:

    • Aspirate the media from the wells.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add a complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this wash step.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

    • Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.

    • Resuspend the cell pellet in 1 mL of PI staining solution.

    • Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3, typically around 600 nm).

    • Collect data for at least 10,000 events per sample.

    • Use a low flow rate for better resolution.

    • Ensure to set the fluorescence scale to linear for cell cycle analysis.

Data Analysis
  • Gate the cell population on a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

  • Use a pulse-width vs. pulse-area plot for the PI channel to gate on single cells and exclude doublets.

  • Generate a histogram of the PI fluorescence intensity for the single-cell population.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Quantitative Data Summary

The following tables summarize the effects of Eupalinolide analogues on cell cycle distribution in various cancer cell lines. This data can serve as a reference for expected outcomes when studying this compound.

Table 1: Effect of Eupalinolide A on Cell Cycle Distribution

Cell LineTreatmentG0/G1 (%)S (%)G2/M (%)Reference
MHCC97-L Control (DMSO)Not SpecifiedNot SpecifiedNot Specified
14 µM EA (48h)Significantly IncreasedNot SpecifiedNot Specified
28 µM EA (48h)Significantly IncreasedNot SpecifiedNot Specified
HCCLM3 Control (DMSO)Not SpecifiedNot SpecifiedNot Specified
14 µM EA (48h)Significantly IncreasedNot SpecifiedNot Specified
28 µM EA (48h)Significantly IncreasedNot SpecifiedNot Specified
A549 ControlNot SpecifiedNot Specified2.91
EA TreatmentNot SpecifiedNot Specified21.99
H1299 ControlNot SpecifiedNot Specified8.22
EA TreatmentNot SpecifiedNot Specified18.91

EA: Eupalinolide A

Table 2: Effect of Eupalinolide J on Cell Cycle Distribution

Cell LineTreatmentG0/G1 (%)S (%)G2/M (%)Reference
PC-3 EJ TreatmentSignificant IncreaseNot SpecifiedNot Specified
DU-145 EJ TreatmentSignificant IncreaseNot SpecifiedNot Specified

EJ: Eupalinolide J

Table 3: Effect of F1012-2 (Eupalinolide I, J, and K) on Cell Cycle Distribution

Cell LineTreatmentG0/G1 (%)S (%)G2/M (%)Reference
MDA-MB-231 F1012-2 TreatmentNot SpecifiedNot SpecifiedInduced Arrest

References

Application Notes and Protocols for Determining the Cytotoxicity of Eupalinolide K using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural products that has garnered significant interest in oncology for its pharmacological activities. While research on this compound is emerging, related compounds such as Eupalinolides A, B, J, and O have demonstrated notable anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1] These effects are often attributed to the modulation of various cellular signaling pathways.[1] For instance, Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[2][3] Similarly, Eupalinolide J has been reported to induce apoptosis and cell cycle arrest in prostate cancer cells and inhibit cancer metastasis by promoting the degradation of STAT3.[4][5] this compound, often studied as part of a complex, has been shown to induce apoptosis and G2/M phase cell cycle arrest and inhibit the Akt signaling pathway while activating the p38 pathway.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6] This assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.[7] This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

Data Presentation: Cytotoxicity of Eupalinolide Analogues

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activities of related Eupalinolide compounds against various cancer cell lines to provide a comparative context.

Eupalinolide AnalogueCancer Cell LineCell TypeIC50 (µM)
Eupalinolide J PC-3Prostate CancerNot Specified
DU-145Prostate CancerNot Specified
Eupalinolide O MDA-MB-231Breast Cancer~10 µM (approx.)
MDA-MB-453Breast Cancer~10 µM (approx.)
Eupalinolide A A549Lung CancerNot Specified
H1299Lung CancerNot Specified
Eupalinolide B VariousPancreatic CancerNot Specified

Note: This table is compiled from various sources and serves as a reference. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps to evaluate the cytotoxic effects of this compound on a selected cancer cell line.

Materials
  • This compound (ensure high purity)

  • Cancer cell line of interest (e.g., MDA-MB-231, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Treatment of Cells:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 4 hours in the dark in the humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions cell_treatment 3. Treat Cells with this compound compound_prep->cell_treatment add_mtt 4. Add MTT Reagent cell_treatment->add_mtt incubate_mtt 5. Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan 6. Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance 7. Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

Hypothesized Signaling Pathway of this compound-induced Cytotoxicity

Based on the known mechanisms of related eupalinolides, the following diagram illustrates a potential signaling pathway through which this compound may exert its cytotoxic effects.

EupalinolideK_Pathway cluster_upstream Upstream Events cluster_signaling Signaling Cascade cluster_downstream Downstream Effects Eupalinolide_K This compound ROS Increased ROS Production Eupalinolide_K->ROS Akt Akt Pathway Eupalinolide_K->Akt Inhibition p38 p38 MAPK Pathway Eupalinolide_K->p38 Activation STAT3 STAT3 Pathway Eupalinolide_K->STAT3 Inhibition ROS->p38 Proliferation Decreased Cell Proliferation Akt->Proliferation Inhibition of inhibition Apoptosis Apoptosis p38->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) p38->CellCycleArrest STAT3->Proliferation Inhibition of inhibition

Caption: Potential signaling pathways modulated by this compound leading to cytotoxicity.

References

Formulating Eupalinolide K for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of Eupalinolide K, a promising sesquiterpene lactone with potential therapeutic applications. Due to its poor aqueous solubility, developing suitable formulations for in vivo studies is critical for preclinical assessment. These guidelines offer a comprehensive overview of formulation strategies, quality control procedures, and administration protocols to facilitate consistent and reliable experimental outcomes.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Eupatorium genus. Like other members of the eupalinolide family, it is being investigated for its potential anti-cancer properties. The mechanism of action for related eupalinolides, such as Eupalinolide J, has been shown to involve the inhibition of the STAT3 signaling pathway, which plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][2] Given the therapeutic potential of this class of compounds, robust and reproducible methods for their in vivo evaluation are essential. A significant challenge in the preclinical development of this compound is its inherent low water solubility, which can lead to poor bioavailability and inconsistent results in animal studies. This document aims to provide researchers with the necessary information to overcome these challenges.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₀H₂₆O₆MedchemExpress
Molecular Weight362.42 g/mol MedchemExpress
AppearanceOff-white to light yellow solidMedchemExpress
Solubility (DMSO)≥ 50 mg/mLMedchemExpress
Solubility (Water)PoorImplied by formulation needs

Formulation Strategies for Poorly Soluble Compounds

The low aqueous solubility of this compound necessitates the use of specialized formulation techniques to enhance its bioavailability for in vivo administration.[3][4] The choice of formulation strategy will depend on the intended route of administration, the required dose, and the specific animal model being used.

Co-solvent Formulations

Co-solvency is a common and straightforward approach to solubilize hydrophobic compounds for parenteral and oral administration.[5] This method involves blending a water-miscible organic solvent with an aqueous carrier to create a vehicle capable of dissolving the drug.

Commonly Used Co-solvents:

  • Ethanol (B145695): A widely used solvent with a good safety profile at low concentrations.

  • Propylene Glycol (PG): A viscous solvent often used in parenteral formulations.

  • Polyethylene Glycols (PEGs): Particularly PEG 300 and PEG 400, are effective solubilizers for a wide range of drugs.

  • Dimethyl Sulfoxide (B87167) (DMSO): A powerful solvent, but its use in vivo should be carefully considered due to potential toxicity at higher concentrations.

Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are an effective strategy for enhancing the oral bioavailability of poorly water-soluble drugs. These formulations can improve drug solubilization in the gastrointestinal tract and facilitate absorption.

Types of Lipid-Based Formulations:

  • Oily Solutions: The simplest form, where the drug is dissolved in a pharmaceutically acceptable oil.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS, but form a thermodynamically stable microemulsion with smaller droplet sizes.

Commonly Used Excipients:

  • Oils: Medium-chain triglycerides (MCTs), long-chain triglycerides (e.g., corn oil, sesame oil).

  • Surfactants: Cremophor® EL, Polysorbate 80 (Tween® 80), Solutol® HS 15.

  • Co-solvents: Ethanol, Propylene Glycol, PEGs.

Recommended Formulation Protocols for this compound

The following protocols provide a starting point for the formulation of this compound. Researchers should note that these are general guidelines, and optimization may be necessary based on the specific requirements of the study.

Protocol 1: Co-solvent Formulation for Parenteral Administration

This protocol is adapted from a commercially available formulation for this compound and is suitable for intravenous (IV) or intraperitoneal (IP) injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween® 80

  • Saline (0.9% NaCl), sterile

Equipment:

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Use sonication if necessary to aid dissolution.

  • In a sterile microcentrifuge tube, combine the following in the order listed:

    • 1 volume of the this compound stock solution in DMSO.

    • 4 volumes of PEG300 (or PEG400).

  • Vortex the mixture until a clear and homogenous solution is obtained.

  • Add 0.5 volumes of Tween® 80 to the mixture.

  • Vortex thoroughly to ensure complete mixing.

  • Add 4.5 volumes of sterile saline to the mixture.

  • Vortex again to obtain the final formulation. The final concentration of the drug in this formulation will be 1/10th of the initial stock solution concentration (e.g., 1 mg/mL from a 10 mg/mL stock).

Example Formulation Composition:

ComponentPercentage (v/v)
DMSO10%
PEG300/40040%
Tween® 805%
Saline45%
Protocol 2: Lipid-Based Formulation (SEDDS) for Oral Administration

This protocol provides a general method for preparing a self-emulsifying drug delivery system for oral gavage.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT oil)

  • Cremophor® EL

  • Ethanol

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Determine the solubility of this compound in the individual excipients (MCT oil, Cremophor® EL, Ethanol) to identify a suitable ratio.

  • Weigh the required amounts of MCT oil, Cremophor® EL, and ethanol into a glass vial. A common starting point for a SEDDS formulation is a ratio of 40:40:20 (Oil:Surfactant:Co-solvent).

  • Place the vial on a magnetic stirrer and mix until a homogenous mixture is formed. Gentle warming in a water bath (30-40°C) may be used to facilitate mixing.

  • Add the pre-weighed this compound to the excipient mixture.

  • Continue stirring until the this compound is completely dissolved. The resulting formulation should be a clear, isotropic liquid.

  • For administration, the formulation can be drawn into a syringe and administered directly via oral gavage. The formulation will emulsify upon contact with the gastrointestinal fluids.

Quality Control of Formulations

Ensuring the quality and consistency of the prepared formulations is crucial for the reliability of in vivo studies. Key quality control assays are outlined below.

Determination of Drug Concentration

A validated analytical method is required to confirm the concentration of this compound in the final formulation. High-Performance Liquid Chromatography (HPLC) is the recommended technique for the quantification of sesquiterpene lactones.

Protocol 3: HPLC Method for Quantification of this compound

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. A starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 210-230 nm is likely to be suitable.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the formulation vehicle) to generate a calibration curve.

  • Sample Preparation: Dilute the formulated this compound with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the standards and the sample into the HPLC system and determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Stability Assessment

The stability of the this compound formulation should be assessed to ensure that the drug does not degrade during storage and handling.

Protocol 4: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of a drug and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate the drug in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate the drug in 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the drug with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of the drug to UV and visible light.

The samples from these stress conditions should be analyzed by the developed HPLC method to ensure that any degradation products are well-separated from the parent drug peak.

In Vivo Administration

The following are general guidelines for the administration of this compound formulations in animal models. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Parenteral Administration (IV, IP)
  • Dosage: Based on studies with related compounds like Eupalinolide J, a starting dose for efficacy studies could be in the range of 10-20 mg/kg. Dose-ranging studies are recommended to determine the optimal dose.

  • Vehicle: The co-solvent formulation described in Protocol 1 is suitable.

  • Procedure: Administer the formulation via the desired route (intravenous or intraperitoneal injection) using an appropriate needle size for the animal model.

Oral Administration (Oral Gavage)
  • Dosage: Oral doses may need to be higher than parenteral doses to achieve similar systemic exposure. A starting point could be 25-50 mg/kg.

  • Vehicle: The lipid-based formulation (SEDDS) described in Protocol 2 is suitable.

  • Procedure: Administer the formulation using a gavage needle of appropriate size for the animal.

Visualizations

This compound Signaling Pathway

Eupalinolide_K_Signaling_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Ubiquitination Ubiquitination This compound->Ubiquitination p-STAT3 (Active) p-STAT3 (Active) STAT3->p-STAT3 (Active) Phosphorylation Proteasomal Degradation Proteasomal Degradation STAT3->Proteasomal Degradation Gene Transcription Gene Transcription p-STAT3 (Active)->Gene Transcription Promotes Ubiquitination->STAT3 Promotes Cell Proliferation, Survival, Metastasis Cell Proliferation, Survival, Metastasis Gene Transcription->Cell Proliferation, Survival, Metastasis Formulation_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration Weigh_EK Weigh this compound Mix_Dissolve Mix and Dissolve Weigh_EK->Mix_Dissolve Prepare_Vehicle Prepare Vehicle (Co-solvents/Lipids) Prepare_Vehicle->Mix_Dissolve Final_Formulation Final Formulation Mix_Dissolve->Final_Formulation Concentration_Assay Concentration Assay (HPLC) Final_Formulation->Concentration_Assay QC_Pass QC Pass Concentration_Assay->QC_Pass Stability_Test Stability Assessment Stability_Test->QC_Pass Dose_Calculation Dose Calculation QC_Pass->Dose_Calculation Animal_Dosing Animal Dosing (IV, IP, or Oral) Dose_Calculation->Animal_Dosing PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Animal_Dosing->PK_PD_Studies

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eupalinolide K Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Eupalinolide K from its natural source, Eupatorium lindleyanum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse biological activities. It is primarily isolated from the plant Eupatorium lindleyanum.[1] this compound is of significant interest to the research community due to its potential as an anti-cancer agent, specifically as an inhibitor of the STAT3 signaling pathway, which is often dysregulated in cancer.[2][3]

Q2: What are the main challenges in achieving a high yield of this compound?

A2: The primary challenges include:

  • Low natural abundance: The concentration of this compound in Eupatorium lindleyanum can be variable.

  • Extraction efficiency: Selecting the optimal solvent and extraction method is critical for maximizing recovery.

  • Compound stability: Sesquiterpenoid lactones can be sensitive to pH, temperature, and light, potentially leading to degradation during extraction and purification.[4]

  • Co-extraction of impurities: Crude extracts contain numerous other compounds that can interfere with the isolation and purification of this compound.

Q3: Which extraction methods are most suitable for this compound?

A3: Common and effective methods for extracting sesquiterpenoid lactones like this compound include:

  • Maceration: A simple technique involving soaking the plant material in a solvent.

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically CO2, as the solvent.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that is particularly effective for purifying compounds from complex mixtures.

Q4: How does the choice of solvent affect the extraction yield?

A4: The polarity of the solvent is a crucial factor. Sesquiterpenoid lactones are moderately polar. A systematic approach often involves a series of solvents with increasing polarity to first remove unwanted compounds and then to extract the target molecule. For instance, an initial wash with a non-polar solvent like hexane (B92381) can remove fats and waxes, followed by extraction with a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695) to isolate the this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Crude Extract Inappropriate solvent selectionTest a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) to find the optimal one for this compound.
Insufficient extraction time or temperatureOptimize the duration and temperature of the extraction. For maceration, allow for longer contact time. For UAE and MAE, carefully increase time and temperature, monitoring for potential degradation.
Inefficient grinding of plant materialEnsure the plant material is finely powdered to maximize the surface area for solvent contact.
Low Purity of this compound in Extract Co-extraction of other compoundsPerform a preliminary defatting step with a non-polar solvent (e.g., n-hexane).
Employ liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents.
Ineffective chromatographic separationOptimize the mobile phase for column chromatography or HPLC. For High-Speed Counter-Current Chromatography (HSCCC), carefully select the two-phase solvent system.
Degradation of this compound Extreme pH conditionsMaintain a neutral pH during extraction and purification, as the lactone ring can be susceptible to hydrolysis under acidic or basic conditions.
High temperaturesAvoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 45°C.
Exposure to lightProtect the extract and purified compound from direct light to prevent photodegradation.
Difficulty in Isolating this compound Similar polarity to other co-extractivesUtilize advanced purification techniques like High-Speed Counter-Current Chromatography (HSCCC) which offers excellent resolution for complex mixtures.
Irreversible adsorption on solid supportIf using silica (B1680970) gel chromatography, consider deactivating the silica gel with a small amount of a polar solvent to minimize adsorption.

Data on Extraction Parameters

While specific quantitative data for the optimization of this compound extraction is limited, the following tables provide data for the extraction of other Eupalinolides and related sesquiterpenoid lactones from Eupatorium species, which can serve as a valuable guide for optimizing this compound extraction.

Table 1: Influence of Extraction Solvent on the Yield of Sesquiterpenoid Lactones from Eupatorium lindleyanum

Solvent System (v/v/v/v)Target CompoundsYield (mg) from 540 mg fractionPurity (%)
n-hexane-ethyl acetate-methanol-water (1:4:2:3)Eupalinolide A17.997.9
Eupalinolide B19.397.1

Data adapted from a study on the preparative isolation of sesquiterpenoid lactones using HSCCC.

Table 2: Optimization of Ultrasonic-Microwave Synergistic Extraction (UMSE) for Total Flavonoids from Eupatorium lindleyanum

ParameterOptimal ConditionPredicted Yield (%)
Ethanol Volume Fraction71.5%1.044
Liquid-to-Solid Ratio12.2 mL/g
Microwave Power318 W
Extraction Time143 s

While this data is for total flavonoids, it provides insights into effective extraction conditions for compounds from the same plant material.[5]

Experimental Protocols

Protocol 1: General Extraction and Partitioning
  • Preparation of Plant Material: Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.

  • Maceration:

    • Soak the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours.

    • Repeat the extraction process three times.

  • Concentration: Combine the ethanol extracts and evaporate the solvent using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity:

      • n-hexane (to remove non-polar compounds)

      • Ethyl acetate (this compound is expected to be in this fraction)

      • n-butanol

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Purification
  • Solvent System Selection: A two-phase solvent system is crucial for successful separation. Based on studies of similar compounds, a system composed of n-hexane-ethyl acetate-methanol-water is a good starting point. The ratio should be optimized to achieve a suitable partition coefficient (K) for this compound.

  • HSCCC Operation:

    • Prepare the two-phase solvent system and thoroughly equilibrate it.

    • Fill the HSCCC column with the stationary phase.

    • Dissolve the ethyl acetate fraction (from Protocol 1) in a small volume of the solvent mixture.

    • Inject the sample and begin pumping the mobile phase at a constant flow rate.

    • Monitor the effluent using a UV detector (typically around 210-220 nm for sesquiterpenoid lactones).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

Protocol 3: Western Blot for STAT3 Inhibition
  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., one with constitutively active STAT3) and treat with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.

Visualizations

experimental_workflow plant Eupatorium lindleyanum (Powdered) extraction Maceration with 95% Ethanol plant->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Non-polar impurities) partitioning->hexane_fraction Non-polar ethyl_acetate_fraction Ethyl Acetate Fraction (Contains this compound) partitioning->ethyl_acetate_fraction Mid-polar butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Polar hsccc HSCCC Purification ethyl_acetate_fraction->hsccc pure_eupalinolide_k Pure this compound hsccc->pure_eupalinolide_k

Caption: Experimental workflow for the extraction and purification of this compound.

stat3_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->transcription eupalinolide_k This compound eupalinolide_k->stat3 Inhibits Phosphorylation

Caption: Inhibitory action of this compound on the STAT3 signaling pathway.

References

overcoming Eupalinolide K solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Eupalinolide K in aqueous buffers and to provide insights into its potential mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer for in vitro assays. What should I do?

A1: this compound, like many sesquiterpene lactones, is a lipophilic compound with low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. It has a high solubilizing capacity for this compound. It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can significantly impact solubility.[1]

Q3: What is the maximum solubility of this compound in DMSO and water?

A3: The solubility of this compound is approximately 50 mg/mL in DMSO and 5 mg/mL in water.[1] Achieving these concentrations may require ultrasonication to aid dissolution.[1]

Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution is a common issue. Here are several strategies to overcome this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to minimize solvent-induced artifacts and toxicity.

  • Use a Co-solvent System: For in vivo or sensitive in vitro experiments, a co-solvent system can be employed to improve solubility and stability. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and a saline buffer.[1]

  • Vortex During Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Work at an Appropriate Temperature: Ensure your buffer is at the optimal temperature for your experiment, as temperature can influence solubility.

Q5: What are the known or suspected cellular signaling pathways affected by this compound?

A5: this compound is identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Additionally, studies on closely related eupalinolides suggest potential modulation of other pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (such as p38 and ERK) and the generation of Reactive Oxygen Species (ROS). A mixture containing this compound has been shown to inhibit Akt and activate the p38 signaling pathway.

Data Presentation

This compound Solubility
SolventConcentrationMethodReference
DMSO50 mg/mL (137.96 mM)Requires ultrasonication[1]
Water5 mg/mL (13.80 mM)Requires ultrasonication[1]
Formulation for a Clear Aqueous Solution
ComponentRoleFinal Concentration (Example)
DMSOPrimary Solvent (for stock)10%
PEG300Co-solvent40%
Tween-80Surfactant/Emulsifier5%
SalineAqueous Base45%
Resulting Solubility ≥ 1.09 mg/mL (3.01 mM)

This formulation protocol yields a clear solution, though the saturation point is not fully known.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Stock Solution Solvent has absorbed water (hygroscopic).Use fresh, anhydrous DMSO. Store DMSO properly to prevent water absorption.
Stock concentration is too high.Prepare a fresh stock solution at a lower concentration.
Precipitation Upon Dilution into Aqueous Buffer Poor mixing technique.Add the stock solution dropwise to the buffer while vortexing vigorously.
Final solvent concentration is too high.Optimize the dilution to keep the final DMSO concentration as low as possible (ideally <0.5%).
Buffer incompatibility (pH, salt concentration).Test solubility in different buffers or adjust the pH of your current buffer if the compound is ionizable.
Inconsistent Experimental Results Compound degradation.Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Incomplete dissolution.Ensure the stock solution is fully dissolved using ultrasonication before making dilutions.
Cell Toxicity Observed in Control Group High final concentration of DMSO.Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 275.9 µL of DMSO per 1 mg of this compound).

    • If necessary, sonicate the solution in an ultrasonic bath until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System

This protocol is adapted from a formulation known to produce a clear solution of at least 1.09 mg/mL.[1]

  • Materials: this compound stock solution in DMSO (e.g., 10.9 mg/mL), PEG300, Tween-80, sterile saline.

  • Procedure (to prepare 1 mL of working solution):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 10.9 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

    • The final concentrations will be: 1.09 mg/mL this compound, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Materials: 96-well plates, appropriate cell culture medium, this compound working solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental Workflow for Addressing Solubility Issues

A Start: this compound Powder B Dissolve in Anhydrous DMSO (up to 50 mg/mL) A->B C Ultrasonicate if needed B->C D Prepare Concentrated Stock Solution C->D E Store at -20°C or -80°C (aliquoted) D->E F Dilute into Aqueous Buffer for Assay D->F G Precipitation Occurs? F->G H Troubleshooting: - Vortex during dilution - Lower final DMSO concentration - Check buffer compatibility G->H Yes J Successful Solubilization for Experiment G->J No H->F I Use Co-Solvent System (DMSO/PEG300/Tween-80/Saline) H->I I->F

Caption: Workflow for solubilizing this compound.

Potential Signaling Pathways Modulated by Eupalinolides

cluster_0 Eupalinolides (including K) cluster_1 Signaling Pathways cluster_2 Cellular Outcomes EupK This compound & Analogs STAT3 STAT3 Pathway EupK->STAT3 Inhibits MAPK MAPK Pathways (p38, ERK) EupK->MAPK Modulates ROS ROS Generation EupK->ROS Induces Akt Akt Pathway EupK->Akt Inhibits Metastasis Inhibition of Metastasis STAT3->Metastasis Promotes Apoptosis Apoptosis / Cell Cycle Arrest MAPK->Apoptosis Regulates ROS->Apoptosis Induces Akt->Apoptosis Inhibits

Caption: Potential signaling pathways affected by this compound and its analogs.

References

Technical Support Center: Eupalinolide K Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Eupalinolide K to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Disclaimer

Direct stability studies and degradation pathways for this compound are not extensively documented in publicly available literature. The guidance provided here is based on the general chemical properties of sesquiterpene lactones, the class of compounds to which this compound belongs. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to have lost activity. What could be the cause?

A1: Loss of biological activity is often linked to chemical degradation. Several factors could be responsible:

  • Improper Storage Temperature: this compound, like other sesquiterpene lactones, is susceptible to degradation at elevated temperatures. Storage at room temperature or even at +4°C for extended periods can lead to a significant decrease in the active compound.[1][2]

  • Incorrect Solvent: The choice of solvent is crucial. Protic solvents, such as ethanol, can react with the functional groups of sesquiterpene lactones, leading to the formation of adducts and subsequent loss of activity.[1][2]

  • pH Instability: Sesquiterpene lactones can be unstable in neutral to alkaline conditions. At a pH of 7.4 and a temperature of 37°C, sesquiterpene lactones with side chains have been shown to degrade.[3]

  • Repeated Freeze-Thaw Cycles: Subjecting your this compound solution to multiple freeze-thaw cycles can accelerate degradation. It is advisable to aliquot your stock solutions into smaller, single-use volumes.

Q2: What are the ideal storage conditions for solid this compound and its solutions?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Solid Form: Store solid this compound at -20°C or lower in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in an appropriate anhydrous aprotic solvent such as DMSO or DMF. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: I need to make a working solution in an aqueous buffer for my cell-based assay. How can I minimize degradation?

A3: When preparing working solutions in aqueous buffers, it is critical to minimize the time the compound spends in the aqueous environment before being added to the assay.

  • Prepare Fresh: Always prepare fresh working solutions immediately before use.

  • Control pH: If possible, use a buffer with a slightly acidic pH (around 5.5), as sesquiterpene lactones have been shown to be more stable at this pH.[3]

  • Minimize Exposure to High Temperatures: Keep the working solution on ice and add it to your assay system as quickly as possible.

Q4: How can I check if my this compound has degraded?

A4: You can assess the integrity of your this compound sample using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method to detect and quantify the active compound and any degradation products.[4] A loss of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of the degradation products, providing insights into the degradation pathway.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and is a powerful tool for identifying the structure of degradation products.[4]

Quantitative Data Summary

The following table summarizes the stability of sesquiterpene lactones under various conditions, which can be used as a proxy for this compound.

ParameterConditionObservationReference
Temperature Storage at +4°C, +25°C, and +30°C for 3 years (in ethanol)Decrease in sesquiterpene lactone content by 13%, 32%, and 37%, respectively.[1][2]
pH pH 5.5 vs. pH 7.4 (at 37°C)Sesquiterpene lactones with side chains were stable at pH 5.5 but lost their side chains at pH 7.4.[3]
Solvent 70% EthanolFormation of 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives.[1][2]

Experimental Protocols

Protocol for Stability Assessment of this compound by HPLC

This protocol outlines a general method for monitoring the stability of this compound over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column

2. Preparation of Standard and Sample Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in an appropriate solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).

  • Working Standard: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Stability Samples: Prepare solutions of this compound in the solvents and at the pH levels you wish to test. Store these samples under the desired temperature and light conditions.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan of this compound).

  • Injection Volume: 10 µL

4. Procedure:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stability sample.

  • Inject the working standard to establish the initial peak area and retention time of intact this compound.

  • Inject the stability samples.

  • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks, which indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

Visualizations

Potential Degradation Pathway of Sesquiterpene Lactones

SL Sesquiterpene Lactone (e.g., this compound) Degraded_Product Solvent Adduct (Inactive) SL->Degraded_Product Michael Addition Hydrolysis Hydrolyzed Product (Inactive) SL->Hydrolysis Ester Hydrolysis Solvent Protic Solvent (e.g., Ethanol) Solvent->Degraded_Product High_pH High pH (e.g., > 7.0) High_pH->Hydrolysis

Caption: Potential degradation pathways for sesquiterpene lactones.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Test Prepare Test Solutions (Different Solvents, pH) Prep_Stock->Prep_Test Store_T Incubate at Different Temperatures Prep_Test->Store_T Store_L Expose to Light vs. Dark Prep_Test->Store_L Sampling Sample at Time Points (0, 24, 48h...) Store_T->Sampling Store_L->Sampling HPLC_MS Analyze by HPLC/LC-MS Sampling->HPLC_MS Data Quantify Remaining Compound & Identify Degradants HPLC_MS->Data

Caption: Workflow for assessing the stability of this compound.

References

troubleshooting inconsistent results in Eupalinolide K experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide K. Due to the limited availability of data on this compound as an individual compound, this guide draws upon information from closely related eupalinolides and general principles of natural product research to address potential experimental inconsistencies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent IC50 values are a common issue in natural product research. Several factors could be contributing to this variability:

  • Compound Stability and Storage: this compound, like many sesquiterpene lactones, may be unstable.[1] Improper storage (e.g., exposure to light, non-refrigerated temperatures) can lead to degradation. It is recommended to re-test a fresh sample and investigate the stability under your specific assay and storage conditions.[1]

  • Solubility Issues: Poor solubility of this compound in your assay medium can lead to inaccurate concentrations and variable results.[1] Visually inspect for any precipitation. It may be necessary to try different solubilizing agents, such as DMSO, and ensure thorough mixing.[1][2]

  • Cell Line Variability: Ensure you are using a consistent cell line passage number and that the cells are healthy and in the logarithmic growth phase. Genetic drift in cell lines over time can alter their response to treatment.

  • Assay Conditions: Minor variations in incubation time, cell seeding density, and reagent concentrations can significantly impact results. Standardize your protocol meticulously.

Q2: I am not observing the expected apoptotic effects of this compound. What should I check?

A2: If you are not observing apoptosis, consider the following:

  • Mechanism of Action: While related compounds like Eupalinolide O induce apoptosis, this compound's primary mechanism might differ or be cell-type specific. It's possible it induces other forms of cell death, such as autophagy or necroptosis, as seen with Eupalinolide A. Consider assays for these alternative cell death pathways.

  • Concentration and Time-Dependence: The apoptotic effect may be highly dependent on the concentration and duration of treatment. Perform a dose-response and time-course experiment to identify the optimal conditions.

  • Apoptosis Assay Sensitivity: The chosen assay may not be sensitive enough. For instance, Annexin V-FITC/PI staining detects early to late apoptosis. Complementary assays, such as caspase activity assays or western blotting for cleaved PARP and caspases, can provide a more complete picture.

Q3: I am having trouble reproducing western blot results for signaling pathways potentially affected by this compound.

A3: Reproducibility issues in western blotting can stem from several sources:

  • Antibody Quality: Ensure your primary antibodies are validated for the target protein and the species you are working with. Use a consistent antibody lot or re-validate new lots.

  • Protein Extraction and Handling: Use appropriate lysis buffers and protease/phosphatase inhibitors to prevent protein degradation. Ensure accurate protein quantification to load equal amounts of protein for each sample.

  • Treatment Time: The activation or inhibition of signaling pathways can be transient. A time-course experiment is crucial to capture the peak response. For example, related eupalinolides have been shown to affect pathways like STAT3, Akt, and p38 MAPK. The kinetics of these pathways can vary.

Q4: this compound was reported as part of an active mixture, F1012-2. Could other components be influencing my results?

A4: This is a critical point. This compound's activity has been primarily reported as part of a mixture with Eupalinolides I and J, known as F1012-2. It is possible that the observed biological effects are due to the synergistic action of these compounds. If you are working with a purified this compound, your results may differ from those reported for the mixture. It is also possible that trace amounts of co-eluting compounds from the purification process are present and influencing the activity.

Data Presentation

Comparative Cytotoxicity of Related Eupalinolides
CompoundCell LineExposure TimeIC50 (µM)Reference
Eupalinolide J PC-3 (Prostate)72h2.89 ± 0.28
DU-145 (Prostate)72h2.39 ± 0.17
MDA-MB-231 (Breast)72h3.74 ± 0.58
Eupalinolide O MDA-MB-231 (Breast)48h~5-10
MDA-MB-453 (Breast)48h~5-10
Eupalinolide A MHCC97-L (Hepatocellular Carcinoma)48h~14
HCCLM3 (Hepatocellular Carcinoma)48h~14

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the designated time.

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

Potential Signaling Pathways for Eupalinolides

G cluster_0 Eupalinolide J cluster_1 Eupalinolide O cluster_2 Eupalinolide A EJ Eupalinolide J Ub Ubiquitin-Proteasome System EJ->Ub promotes STAT3 STAT3 Degradation Degradation STAT3->Degradation Ub->STAT3 targets Metastasis Metastasis Inhibition Degradation->Metastasis EO Eupalinolide O ROS ROS Generation EO->ROS Akt Akt (inhibition) ROS->Akt p38 p38 MAPK (activation) ROS->p38 Apoptosis_EO Apoptosis Akt->Apoptosis_EO p38->Apoptosis_EO EA Eupalinolide A ROS_A ROS Generation EA->ROS_A ERK ERK Signaling ROS_A->ERK Autophagy Autophagy ERK->Autophagy

Caption: Potential signaling pathways modulated by various eupalinolides.

General Troubleshooting Workflow for Inconsistent Results

G Start Inconsistent Results Observed CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckProtocol Step 2: Review Experimental Protocol CheckCompound->CheckProtocol Fresh Aliquot, Check Solubility CheckCells Step 3: Assess Cell Line Health CheckProtocol->CheckCells Standardize All Steps ReRun Step 4: Perform Controlled Re-run CheckCells->ReRun Consistent Passage # Analyze Analyze New Data ReRun->Analyze Resolved Issue Resolved Analyze->Resolved Consistent Data Consult Consult Literature / Support Analyze->Consult Inconsistencies Persist

Caption: A stepwise approach to troubleshooting inconsistent experimental outcomes.

References

Optimizing Eupalinolide K Dosage for Cell Culture Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the optimization of Eupalinolide K dosage in cell culture is limited in current scientific literature. Its biological activities have primarily been reported as part of a mixture with other eupalinolides[1]. The following guidelines and data are based on studies of its close analogues, such as Eupalinolide A, B, J, and O, to provide a framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration range for Eupalinolide compounds in cell culture?

A1: Based on studies with Eupalinolide analogues, a starting concentration range of 1 µM to 30 µM is recommended for initial screening experiments. For instance, Eupalinolide O has shown effects in triple-negative breast cancer cells at concentrations between 1 and 20 µM[2], while Eupalinolide A has been tested at 10, 20, and 30 µM in non-small cell lung cancer cell lines[3].

Q2: What are the known signaling pathways affected by Eupalinolide analogues?

A2: Eupalinolide analogues have been shown to modulate several key signaling pathways involved in cancer progression. These include the induction of apoptosis and cell cycle arrest. For example, Eupalinolide J has been shown to inhibit the STAT3 signaling pathway[1][4]. Eupalinolide O can induce apoptosis through the ROS/Akt/p38 MAPK pathway[2]. Eupalinolide A has been found to induce autophagy via the ROS/ERK signaling pathway and also impact the AMPK/mTOR/SCD1 pathway[3][5].

Q3: How should I prepare a stock solution of this compound?

A3: Eupalinolide compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, for example, 40 mM[6]. This stock solution can then be diluted in cell culture medium to the desired final concentration for your experiments. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Cell Viability/High Cytotoxicity The concentration of this compound is too high.Perform a dose-response experiment to determine the IC50 value. Start with a wider range of concentrations and narrow it down based on the initial results.
The cell line is particularly sensitive to the compound.Consider using a less sensitive cell line for initial experiments or reducing the treatment duration.
Issues with the cryopreserved cell stock or thawing process.Ensure proper cell thawing techniques are followed, such as rapid thawing and removal of cryoprotectant. Use a fresh vial of cells if viability issues persist.
Inconsistent Results Inaccurate cell counting or seeding density.Ensure the cell suspension is homogenous before counting and seeding. Use a consistent seeding density for all experiments.
Contamination of cell culture.Regularly check for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh stock.
Degradation of the this compound stock solution.Aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Compound Precipitation in Culture Medium Poor solubility of this compound at the tested concentration.Ensure the stock solution is fully dissolved before diluting in the medium. Consider using a lower concentration or a different solvent system if precipitation persists.
Interaction with components in the serum or medium.Test the solubility of the compound in the basal medium without serum first.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Eupalinolide analogues across different cancer cell lines and exposure times. This data can serve as a reference for designing your experiments with this compound.

Eupalinolide Analogue Cancer Cell Line Exposure Time IC50 (µM) Reference
Eupalinolide OMDA-MB-231 (Triple-Negative Breast Cancer)24 h10.34[2]
48 h5.85[2]
72 h3.57[2]
MDA-MB-453 (Triple-Negative Breast Cancer)24 h11.47[2]
48 h7.06[2]
72 h3.03[2]
Eupalinolide JMDA-MB-231 (Triple-Negative Breast Cancer)Not Specified0.58[4]
MDA-MB-468 (Triple-Negative Breast Cancer)Not Specified0.39[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight[3].

  • Treatment: Treat the cells with various concentrations of the Eupalinolide compound and a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours)[1].

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours[1].

  • Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent, such as DMSO[1].

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader[1][3].

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the Eupalinolide compound for the desired time[1].

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS[1].

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol[1].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[1].

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the Eupalinolide compound for 24-48 hours, then harvest the cells[3][5].

  • Fixation: Fix the cells in cold ethanol (B145695) (e.g., 70%) and store them at a low temperature[1].

  • Staining: Wash the cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A for DNA staining and RNA digestion[3][5].

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[1][3][5].

Visualizations

G Eupalinolide Eupalinolide Analogue ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide->ROS Induces Akt Akt Pathway Eupalinolide->Akt Inhibits STAT3 STAT3 Pathway Eupalinolide->STAT3 Inhibits MAPK MAPK Pathway (ERK, p38) ROS->MAPK Activates Autophagy Autophagy ROS->Autophagy Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Akt->Apoptosis Promotes (when inhibited) STAT3->Apoptosis Promotes (when inhibited)

Caption: Generalized signaling pathways modulated by Eupalinolide analogues.

G Start Start: Prepare This compound Stock (DMSO) DoseRange Step 1: Initial Broad Range Screening (e.g., 1-50 µM) Start->DoseRange MTT Step 2: Cell Viability Assay (e.g., MTT) at 24, 48, 72h DoseRange->MTT IC50 Step 3: Determine IC50 Value from Dose-Response Curve MTT->IC50 ConcentrationSelect Step 4: Select Concentrations (e.g., 0.5x, 1x, 2x IC50) IC50->ConcentrationSelect Mechanism Step 5: Mechanistic Assays (Apoptosis, Cell Cycle) ConcentrationSelect->Mechanism Analysis Step 6: Data Analysis & Conclusion Mechanism->Analysis End End: Optimized Dosage for Further Studies Analysis->End

Caption: Experimental workflow for optimizing this compound dosage.

References

minimizing off-target effects of Eupalinolide K

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupalinolide K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The specific biological profile of this compound is not as extensively defined as other eupalinolides.[1] However, it has been identified in a screening for STAT3 inhibitors.[1][2] this compound has also been studied as part of a complex, F1012-2 (along with Eupalinolides I and J), which has been shown to induce apoptosis and cell cycle arrest in cancer cells.[3] Like other sesquiterpene lactones, its activity is believed to be associated with its α-methylene-γ-lactone group, which can interact with cellular nucleophiles, such as cysteine residues in proteins.[4]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects of this compound are not well-documented, based on the activity of related compounds like Eupalinolide A, B, and O, potential off-target effects may include:

  • Broad induction of Reactive Oxygen Species (ROS): Many eupalinolides exert cytotoxic effects by increasing intracellular ROS levels, which can lead to generalized oxidative stress and cellular damage beyond the intended target.

  • Modulation of multiple signaling pathways: Related compounds have been shown to affect various pathways, including Akt/p38 MAPK, NF-κB, and ERK signaling. This suggests that this compound could have unintended effects on these pathways.

  • Cytotoxicity in non-target cells: High concentrations of sesquiterpene lactones can exhibit cytotoxicity in normal or non-cancerous cell lines. It is crucial to determine the therapeutic window.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Concentration Optimization: Use the lowest effective concentration of this compound. A dose-response experiment is highly recommended to determine the optimal concentration for on-target activity with minimal off-target effects.

  • Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the desired on-target effect.

  • Use of Controls: Include appropriate controls in your experiments. For example, if you are studying STAT3 inhibition, you might use a known, highly specific STAT3 inhibitor as a positive control. To control for ROS-mediated off-target effects, consider co-treatment with an antioxidant like N-acetylcysteine (NAC).

  • Cell Line Selection: Use cell lines where the target is well-expressed and functionally important. Compare effects in target-positive versus target-negative (or knockdown) cell lines.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Control (Non-Target) Cell Lines
Possible Cause Troubleshooting Step
Concentration too high Perform a dose-response curve to determine the IC50 value in both your target and control cell lines. Select a concentration that shows a significant effect in the target line with minimal impact on the control line.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below 0.1% to avoid solvent-induced toxicity.
Prolonged incubation time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the earliest time point at which the desired on-target effect is observed.
Issue 2: Inconsistent Results in Pathway Analysis (e.g., Western Blot for STAT3)
Possible Cause Troubleshooting Step
Indirect effects via ROS Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before this compound treatment. If the effect on your target pathway is diminished, it suggests a ROS-mediated mechanism.
Activation of other pathways Analyze key proteins from related pathways that are known to be affected by similar compounds (e.g., p-Akt, p-p38, p-ERK) to identify potential off-target signaling.
Experimental variability Ensure consistent cell density, treatment conditions, and lysis procedures. Use loading controls (e.g., β-actin, GAPDH) for Western blotting to normalize protein levels.

Data Presentation

Comparative Cytotoxicity of Eupalinolides
CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Reference
Eupalinolide O MDA-MB-23110.345.853.57
Eupalinolide O MDA-MB-45311.477.063.03
Eupalinolide O MDA-MB-468--1.04
Eupalinolide J MDA-MB-231-3.74 ± 0.58-
Eupalinolide J MDA-MB-468-4.30 ± 0.39-

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours.

  • Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

Western Blot Analysis
  • Cell Treatment & Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p38), followed by incubation with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Intracellular ROS Measurement (DCFH-DA Assay)
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with desired concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with DCFH-DA solution in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm). The fluorescence intensity is proportional to the amount of intracellular ROS.

Visualizations

Signaling Pathways

Eupalinolide_Off_Target_Pathways cluster_ros ROS-Mediated Effects cluster_pathways Potential Off-Target Pathways Eupalinolide_K This compound ROS ↑ ROS Eupalinolide_K->ROS Akt Akt Eupalinolide_K->Akt Inhibition? p38_MAPK p38 MAPK Eupalinolide_K->p38_MAPK Activation? NFkB NF-κB Eupalinolide_K->NFkB Inhibition? Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_ROS Apoptosis Oxidative_Stress->Apoptosis_ROS Cell_Survival Cell Survival / Proliferation Akt->Cell_Survival p38_MAPK->Apoptosis_ROS NFkB->Cell_Survival

Caption: Potential off-target signaling pathways of this compound.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Start: Unexpected Experimental Result High_Cytotoxicity Issue: High Off-Target Cytotoxicity? Start->High_Cytotoxicity Inconsistent_Pathway Issue: Inconsistent Pathway Results? Start->Inconsistent_Pathway Check_Concentration Verify Concentration (Dose-Response) Check_Time Verify Incubation Time (Time-Course) Check_Concentration->Check_Time Refine_Protocol Refine Protocol: Lower Dose/Time Check_Time->Refine_Protocol High_Cytotoxicity->Check_Concentration Yes High_Cytotoxicity->Inconsistent_Pathway No Use_Antioxidant Co-treat with Antioxidant (NAC) Inconsistent_Pathway->Use_Antioxidant Yes Profile_Pathways Profile Other Pathways (Akt, p38, etc.) Inconsistent_Pathway->Profile_Pathways ROS_Mediated Effect is ROS-mediated Use_Antioxidant->ROS_Mediated Off_Target_Pathway Off-target pathway identified Profile_Pathways->Off_Target_Pathway

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Scaling Up Eupalinolide K Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Eupalinolide K. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this complex sesquiterpene lactone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section provides answers to specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning to a larger scale.

1. Low Overall Yield in Multi-Step Synthesis

  • Question: We are experiencing a significant drop in overall yield as we scale up the synthesis of this compound. What are the common causes and how can we mitigate this?

  • Answer: Low overall yield in a multi-step synthesis is a common challenge when scaling up.[1][2][[“]] Several factors can contribute to this:

    • Accumulated Losses: Even small losses at each step become significant over a long synthetic sequence. Careful optimization of each reaction and purification step is crucial.

    • Reaction Kinetics and Heat Transfer: Reactions that work well on a small scale may behave differently in larger reactors due to changes in surface-area-to-volume ratios, affecting heat transfer and mixing. This can lead to the formation of side products. Consider performing a thorough process safety analysis and engineering study to understand the thermal properties of your reactions.

    • Reagent Addition and Stoichiometry: The rate and method of reagent addition can be critical. Slow and controlled addition of reagents may be necessary to maintain optimal reaction conditions and minimize side reactions.

    • Purification Inefficiencies: Purification methods that are effective at the milligram scale, such as standard column chromatography, may be less efficient and lead to greater product loss at the gram or kilogram scale.[4]

2. Side Product Formation in Key Cyclization Step

  • Question: Our key cyclization step to form the guaianolide core is plagued by the formation of multiple side products, reducing the yield of the desired this compound precursor. How can we improve the selectivity?

  • Answer: The formation of side products in complex cyclization reactions is a frequent hurdle. Strategies to improve selectivity include:

    • Re-optimization of Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, concentration, and catalyst. Even minor adjustments can significantly impact the reaction pathway.

    • Protecting Group Strategy: The presence of sensitive functional groups can interfere with the cyclization. Re-evaluate your protecting group strategy to ensure all reactive sites not involved in the cyclization are adequately protected.

    • Choice of Catalyst: If the reaction is catalyzed, explore different catalysts or ligands that may offer higher stereoselectivity and chemoselectivity. For radical cyclizations, the choice of initiator and its concentration are critical.

3. Difficulties in Purifying the Final Compound and Intermediates

  • Question: We are struggling with the purification of this compound and some of its intermediates at a larger scale. Column chromatography is time-consuming and results in significant product loss. What are alternative purification strategies?

  • Answer: Large-scale purification of structurally complex natural products like sesquiterpene lactones requires specialized techniques to be efficient and economical.[5]

    • Crystallization: If the compound is crystalline, developing a robust crystallization protocol is often the most effective method for large-scale purification, offering high purity and yield. Experiment with various solvent systems and conditions.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While still a form of chromatography, modern prep-HPLC systems can handle larger quantities of material with better resolution and efficiency than traditional column chromatography.

    • Countercurrent Chromatography (CCC): This technique is a liquid-liquid chromatography method that avoids solid stationary phases, which can be advantageous for sensitive or polar compounds. It has been successfully used for the gram-scale purification of sesquiterpene lactones.

    • Liquid-Liquid Extraction: A carefully designed series of liquid-liquid extractions can be a powerful initial purification step to remove major impurities before final polishing by chromatography or crystallization.

Data Presentation

Table 1: Hypothetical Comparison of Key Reaction Yields at Different Scales

Reaction StepLab Scale (1 g) Yield (%)Pilot Scale (100 g) Yield (%)Key Challenges at Scale-Up
Precursor Synthesis 8570Exothermic reaction, difficult temperature control.
Cyclization 6045Increased side product formation.
Oxidation 7565Incomplete conversion, reagent handling.
Lactonization 8072Equilibrium issues, product isolation.
Final Purification 90 (after chromatography)80 (after crystallization)Solvent volume, product loss during transfer.

Experimental Protocols

Protocol 1: General Procedure for a Key Oxidation Step (Hypothetical)

This protocol describes a representative oxidation reaction that might be part of a this compound synthesis, highlighting aspects relevant to scale-up.

  • Reactor Setup: A 5 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel is charged with the alcohol precursor (100 g, 1 eq) and a suitable solvent (e.g., dichloromethane, 2 L).

  • Inert Atmosphere: The reactor is purged with nitrogen for 30 minutes.

  • Cooling: The reactor contents are cooled to 0 °C using a circulating chiller.

  • Reagent Preparation: A solution of the oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq) in the same solvent (1 L) is prepared in a separate flask under nitrogen.

  • Controlled Addition: The oxidant solution is added dropwise to the stirred reactor over a period of 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC analysis every 30 minutes.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (1 L).

  • Work-up: The layers are separated, and the aqueous layer is extracted with the solvent (2 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude aldehyde or ketone, which is then taken to the next step or purified.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the scaling up of this compound synthesis.

experimental_workflow cluster_prep Preparation Phase cluster_core Core Synthesis cluster_purification Purification & Isolation start Starting Materials precursor Precursor Synthesis start->precursor cyclization Key Cyclization precursor->cyclization oxidation Oxidation cyclization->oxidation lactonization Lactonization oxidation->lactonization crude Crude this compound lactonization->crude purification Large-Scale Purification (Crystallization/Prep-HPLC) crude->purification final_product Pure this compound purification->final_product

Caption: High-level workflow for the scaled-up synthesis of this compound.

troubleshooting_logic low_yield Low Overall Yield optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions process_control Improve Process Control (Temp, Addition Rate) low_yield->process_control side_products Side Product Formation side_products->optimize_conditions protecting_groups Re-evaluate Protecting Groups side_products->protecting_groups purification_issue Purification Difficulty alt_purification Alternative Purification Method purification_issue->alt_purification

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Improving the Purity of Eupalinolide K Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Eupalinolide K.

Troubleshooting Guide

This guide is designed to provide solutions to specific issues that may arise during the extraction and purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Crude Extract Incomplete extraction of plant material.- Ensure the plant material is finely ground to increase surface area. - Increase the extraction time or the number of extraction cycles.[1] - Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) or Soxhlet extraction for potentially higher efficiency.[2]
Degradation of this compound during extraction.- Avoid excessive heat during solvent evaporation; use a rotary evaporator at a temperature below 40°C.[1] - Minimize exposure of the extract to direct light, as sesquiterpene lactones can be light-sensitive.[1]
Poor Separation in Liquid-Liquid Partitioning Emulsion formation between immiscible solvents.- Allow the separatory funnel to stand for a longer period to allow for phase separation. - Instead of vigorous shaking, gently swirl or rock the funnel. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1]
Incorrect solvent system for partitioning.- Ensure the use of a sequential partitioning scheme with solvents of increasing polarity (e.g., petroleum ether, then ethyl acetate, then n-butanol) to effectively separate compounds based on their polarity.[1]
Co-elution of Impurities in Chromatography Inadequate resolution in the chosen chromatographic method.- For High-Speed Counter-Current Chromatography (HSCCC): Optimize the two-phase solvent system. The partition coefficient (K) is critical for good separation, with a K value between 0.5 and 2.0 often being ideal for sesquiterpene lactones.[1] Systematically test different ratios of the solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to find the optimal K value for this compound. - For High-Performance Liquid Chromatography (HPLC): Adjust the gradient of the mobile phase (e.g., acetonitrile-water or methanol-water) to improve the resolution between peaks.[1] Consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve the peak shape of acidic compounds.
Peak Tailing or Broadening in HPLC Column overload.- Reduce the amount of sample injected onto the column.[1]
Presence of interfering compounds in the sample.- Ensure the sample is adequately filtered before injection to remove particulate matter.[1] - Consider a solid-phase extraction (SPE) clean-up step before HPLC analysis.
Column degradation.- Use a guard column to protect the analytical column from strongly retained impurities. - If the column has been used extensively, it may need to be replaced.[1]
Loss of Compound During Purification Irreversible adsorption onto the stationary phase (e.g., silica (B1680970) gel).- HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption.[1] - If using silica gel chromatography, deactivating the silica gel with a small amount of a polar solvent or a base (like triethylamine) can help minimize the adsorption of polar compounds.
Instability of this compound.- Maintain a near-neutral pH during purification and storage, as the lactone ring can be hydrolyzed under strongly acidic or basic conditions.[1] - Keep temperatures below 40°C during solvent evaporation. - Protect samples and purified compounds from direct light.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended source material for extracting this compound?

This compound is a sesquiterpenoid lactone that, along with similar compounds like Eupalinolide A and B, is typically isolated from plants of the Eupatorium genus, such as Eupatorium lindleyanum.[3]

Q2: What is the most effective chromatographic technique for purifying this compound?

A two-step chromatographic approach is highly effective. High-Speed Counter-Current Chromatography (HSCCC) is an excellent method for the initial preparative separation of this compound from the crude extract.[3][4] This technique avoids the irreversible adsorption of the sample onto a solid support, leading to high recovery rates. For the final polishing and to achieve high purity, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[1][3]

Q3: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the separation of compounds during extraction and column chromatography. For more precise monitoring and to assess the purity of the collected fractions, High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 210-220 nm for sesquiterpene lactones) is the standard method.[1]

Q4: What are the known stability issues for this compound and other sesquiterpene lactones?

Sesquiterpene lactones like this compound can be susceptible to degradation under certain conditions:

  • pH: The lactone ring can be hydrolyzed under strongly acidic or basic conditions. It is best to maintain a near-neutral pH during purification and storage.[1]

  • Temperature: High temperatures can lead to degradation. Evaporation of solvents should be performed under reduced pressure at temperatures below 40°C.[1]

  • Light: Some sesquiterpene lactones are known to be photolabile. It is good practice to protect samples and purified compounds from direct light.[1]

Q5: What kind of yield and purity can I expect?

Quantitative Data Summary

The following table summarizes the quantitative data from a representative HSCCC separation of related eupalinolides from an n-butanol fraction of Eupatorium lindleyanum DC. extract. This data can serve as a benchmark for the expected yield and purity from the purification of this compound.[4][5]

Compound Starting Material (n-butanol fraction) Amount Obtained Purity (by HPLC)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide540 mg10.8 mg91.8%
Eupalinolide A540 mg17.9 mg97.9%
Eupalinolide B540 mg19.3 mg97.1%

Experimental Protocols

Preparation of Crude Extract

This protocol is adapted from methods used for the isolation of Eupalinolide A and B from Eupatorium lindleyanum.[1][4]

  • Extraction:

    • Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.

    • Macerate the powdered plant material with 95% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours.[1]

    • Repeat the extraction three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.[1]

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity:

      • Petroleum ether (to remove non-polar compounds)

      • Ethyl acetate

      • n-Butanol[1]

    • The n-butanol fraction is typically enriched with sesquiterpenoid lactones and is used for further chromatographic purification.

High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is based on the successful separation of Eupalinolide A and B.[4][5]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common starting ratio is 1:4:2:3 (v/v/v/v).[4][5]

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

    • Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

  • HSCCC Operation:

    • Fill the HSCCC coil with the upper phase (stationary phase).

    • Set the revolution speed to an appropriate level (e.g., 900 rpm).[4]

    • Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is reached, dissolve a known amount of the dried n-butanol fraction in a mixture of the upper and lower phases and inject it into the system.

    • Monitor the effluent with a UV detector at 210-220 nm.[1]

    • Collect fractions based on the chromatogram peaks.

    • Analyze the collected fractions by HPLC to identify those containing this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Final Polishing
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.[4] A typical gradient might be:

    • 0-10 min: 10% to 20% acetonitrile

    • 10-15 min: hold at 20% acetonitrile

    • 15-65 min: 20% to 32% acetonitrile

    • 65-70 min: 32% to 10% acetonitrile[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV detection at 254 nm is also cited for similar compounds.[4]

  • Semi-Preparative HPLC (Optional): For obtaining highly pure this compound, fractions containing the compound can be pooled, concentrated, and further purified using a semi-preparative HPLC system with a larger dimension C18 column and a modified gradient.[3]

Visualizations

experimental_workflow plant_material Dried & Powdered Eupatorium lindleyanum extraction Maceration with 95% Ethanol plant_material->extraction partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction hsccc HSCCC Purification n_butanol_fraction->hsccc hplc_analysis HPLC Analysis of Fractions hsccc->hplc_analysis pooling Pooling of this compound Fractions hplc_analysis->pooling final_hplc Final Polishing (RP-HPLC) pooling->final_hplc pure_eupalinolide_k High-Purity this compound final_hplc->pure_eupalinolide_k troubleshooting_logic start Low Purity of This compound Sample check_extraction Review Extraction Protocol start->check_extraction check_partitioning Review Partitioning Protocol start->check_partitioning check_hsccc Optimize HSCCC start->check_hsccc check_hplc Optimize HPLC start->check_hplc sub_extraction Incomplete Extraction? Degradation? check_extraction->sub_extraction sub_partitioning Emulsion? Wrong Solvents? check_partitioning->sub_partitioning sub_hsccc Suboptimal K value? check_hsccc->sub_hsccc sub_hplc Co-elution? Peak Tailing? check_hplc->sub_hplc solution_extraction Increase Extraction Time/Cycles Control Temperature/Light sub_extraction->solution_extraction solution_partitioning Allow Longer Separation Use Brine sub_partitioning->solution_partitioning solution_hsccc Systematically Test Solvent Ratios sub_hsccc->solution_hsccc solution_hplc Adjust Gradient Reduce Sample Load sub_hplc->solution_hplc

References

dealing with autofluorescence in Eupalinolide K imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Eupalinolide K in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence, ensuring high-quality data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known fluorescence properties of this compound?

A1: Currently, there is limited publicly available data specifically detailing the intrinsic fluorescence properties of this compound, including its excitation and emission spectra. Small molecules may or may not be fluorescent. Therefore, the autofluorescence observed in your imaging studies is most likely originating from the biological sample itself rather than the compound. This guide focuses on methods to identify and mitigate this sample-derived autofluorescence.

Q2: What are the common sources of autofluorescence in cell and tissue samples?

A2: Autofluorescence in biological samples is a common issue and can originate from various endogenous molecules.[1][2][3] Common sources include:

  • Metabolic cofactors: Molecules like NADH and flavins are naturally fluorescent.[2][4]

  • Structural proteins: Collagen and elastin, particularly abundant in the extracellular matrix, are significant contributors to autofluorescence.

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are strongly fluorescent.

  • Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.

Q3: How can I determine if the background signal I'm seeing is autofluorescence?

A3: The best initial step is to prepare a control sample that is not treated with your fluorescent dye but is otherwise processed identically to your experimental samples. Observe this unstained sample under the microscope using the same imaging settings. Any signal detected is indicative of autofluorescence.

Q4: What are the main strategies for dealing with autofluorescence?

A4: There are three primary approaches to managing autofluorescence:

  • Methodological Adjustments: Optimizing your experimental protocol, including sample preparation and choice of fixative, can prevent the introduction of autofluorescence.

  • Quenching/Reduction Techniques: This involves using chemical treatments or photobleaching to reduce or eliminate the existing autofluorescence.

  • Advanced Imaging and Analysis: Techniques like spectral imaging with linear unmixing or fluorescence lifetime imaging (FLIM) can computationally or physically separate the specific signal from the autofluorescence background.

Troubleshooting Guide

This guide addresses common problems encountered during fluorescence imaging and provides solutions to mitigate the impact of autofluorescence.

Problem 1: High background fluorescence is obscuring my signal.

  • Possible Cause: Strong autofluorescence from endogenous molecules or fixation-induced fluorescence.

  • Solutions:

    • Optimize Fixation: If using aldehyde fixatives, reduce the concentration or fixation time. Glutaraldehyde induces more autofluorescence than paraformaldehyde. Consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695) if compatible with your experiment.

    • Chemical Quenching: Treat your samples with a chemical quenching agent. Common options include Sodium Borohydride for aldehyde-induced fluorescence, or Sudan Black B for lipofuscin-related autofluorescence.

    • Photobleaching: Before labeling, intentionally expose your sample to a high-intensity light source to bleach the endogenous fluorophores.

    • Choose Appropriate Fluorophores: Shift to fluorophores that excite and emit in the far-red or near-infrared spectrum (above 650 nm), as autofluorescence is typically weaker in this range. Modern, bright fluorophores can also improve the signal-to-noise ratio.

Problem 2: My signal is weak and difficult to distinguish from the background.

  • Possible Cause: The autofluorescence intensity is comparable to or greater than the specific signal from your fluorescent probe.

  • Solutions:

    • Signal Amplification: If applicable to your assay (e.g., immunofluorescence), consider using signal amplification techniques.

    • Use Brighter Fluorophores: Select brighter, more photostable fluorescent dyes to increase the specific signal well above the autofluorescence background.

    • Spectral Imaging and Linear Unmixing: If you have a spectral confocal microscope, you can capture the emission spectrum of the autofluorescence from an unstained control. This spectral signature can then be computationally subtracted from your stained samples to isolate the true signal.

    • Fluorescence Lifetime Imaging (FLIM): This technique separates fluorophores based on their fluorescence lifetime rather than their emission wavelength. Since the lifetime of most autofluorescent species differs from that of common fluorophores, FLIM can effectively eliminate autofluorescence.

Quantitative Data Summary

The following table summarizes common chemical quenching agents used to reduce autofluorescence.

Quenching AgentTarget Autofluorescence SourceTypical Concentration & TreatmentNotes
Sodium Borohydride (NaBH₄) Aldehyde-induced fluorescence1 mg/mL in ice-cold PBS, 2-3 times for 10 min eachMust be freshly prepared. The solution will fizz. Can have variable results.
Sudan Black B Lipofuscin and other lipid-rich structures0.1-0.3% (w/v) in 70% ethanol, 10-20 min incubationEffective at masking autofluorescent structures.
Copper (II) Sulfate (CuSO₄) General autofluorescence, including lipofuscin1-10 mM in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0), 10-60 minCan slightly reduce the intensity of specific fluorescent labels.
Trypan Blue General background fluorescence250 µg/mL (0.025%), 1-10 min incubationMay not be suitable for multi-color experiments as it fluoresces red.
Commercially Available Reagents Multiple sources (lipofuscin, collagen, elastin, etc.)Varies by manufacturer (e.g., TrueVIEW™, TrueBlack™)Often optimized for ease of use and broad effectiveness.

Experimental Protocols

Protocol 1: Chemical Quenching with Sodium Borohydride

This protocol is effective for reducing autofluorescence induced by aldehyde fixatives.

  • Preparation: Immediately before use, prepare a 1 mg/mL solution of Sodium Borohydride (NaBH₄) in ice-cold PBS or TBS. The solution will fizz.

  • Sample Preparation: After fixation (e.g., with paraformaldehyde) and permeabilization, wash the sample twice with PBS or TBS.

  • Quenching: Incubate the sample in the freshly prepared NaBH₄ solution for 10 minutes at room temperature. For thicker sections, this step can be repeated up to three times with fresh solution each time.

  • Washing: Wash the sample thoroughly three to five times with PBS or TBS to remove all residual NaBH₄.

  • Staining: Proceed with your standard blocking and fluorescent staining protocol.

Protocol 2: Chemical Quenching with Sudan Black B (SBB)

SBB is a lipophilic dye effective at quenching autofluorescence from lipofuscin and other lipid-rich structures.

  • Preparation: Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it to remove any undissolved particles.

  • Staining: Complete your entire fluorescent labeling protocol, including final washes.

  • Quenching: Incubate the sample in the filtered SBB solution for 5-10 minutes at room temperature.

  • Washing: Briefly rinse the sample with 70% ethanol to remove excess SBB, followed by a thorough wash with PBS or TBS.

  • Mounting: Mount the sample in an aqueous mounting medium and proceed to imaging.

Protocol 3: Photobleaching for Autofluorescence Reduction

This method uses high-intensity light to destroy endogenous fluorophores before labeling.

  • Sample Preparation: Prepare your sample as you normally would up to the point of fluorescent labeling (e.g., fixation, sectioning, permeabilization).

  • Photobleaching: Place the sample on the microscope stage and expose it to a high-intensity, broad-spectrum light source (e.g., a mercury arc lamp or LED light source) for an extended period, which can range from 20 minutes to several hours. The optimal time should be determined empirically.

  • Cooling: If using a high-power light source that generates heat, ensure your sample is cooled to prevent damage to antigens.

  • Staining: After photobleaching, proceed with your standard blocking and fluorescent staining protocol in the dark to avoid bleaching your fluorescent probe.

  • Imaging: Image the sample as usual.

Visualizations

The following diagrams illustrate key workflows and concepts for dealing with autofluorescence.

troubleshooting_workflow start High Background Signal Observed unstained_control Image Unstained Control Sample start->unstained_control is_autofluorescence Is Signal Present? unstained_control->is_autofluorescence no_autofluorescence Background is not Autofluorescence. Check staining protocol. is_autofluorescence->no_autofluorescence No autofluorescence_present Autofluorescence Confirmed is_autofluorescence->autofluorescence_present Yes strategy Select Mitigation Strategy autofluorescence_present->strategy procedural Procedural Changes (e.g., change fixative) strategy->procedural Preventative quenching Chemical Quenching (e.g., NaBH4, SBB) strategy->quenching Reductive photobleaching Photobleaching strategy->photobleaching Reductive imaging Advanced Imaging (e.g., Spectral Unmixing) strategy->imaging Separative reassess Re-image and Assess Background procedural->reassess quenching->reassess photobleaching->reassess imaging->reassess

Caption: A decision tree for troubleshooting autofluorescence.

quenching_workflow cluster_pre Pre-Staining Quenching (e.g., NaBH4) cluster_post Post-Staining Quenching (e.g., Sudan Black B) a1 Fix & Permeabilize Sample a2 Incubate in Quenching Solution a1->a2 a3 Wash Thoroughly a2->a3 a4 Proceed to Blocking & Staining a3->a4 b1 Complete Fluorescent Staining b2 Incubate in Quenching Solution b1->b2 b3 Wash Thoroughly b2->b3 b4 Mount & Image b3->b4

Caption: General workflows for chemical quenching protocols.

signaling_pathway Eupalinolide This compound (Hypothesized Action) ROS Reactive Oxygen Species (ROS) Generation Eupalinolide->ROS Cellular_Stress Cellular Stress ROS->Cellular_Stress Fluorescent_Reporter Fluorescent Reporter (e.g., DCFH-DA, Annexin V) ROS->Fluorescent_Reporter reports on Signaling_Pathways Signaling Pathways (e.g., Akt, p38, STAT3) Cellular_Stress->Signaling_Pathways Apoptosis Apoptosis / Cell Cycle Arrest Signaling_Pathways->Apoptosis Apoptosis->Fluorescent_Reporter reports on Microscopy Fluorescence Microscopy Fluorescent_Reporter->Microscopy

References

Technical Support Center: Optimizing STAT3 Detection in the Presence of Eupalinolide K

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers utilizing Eupalinolide K in studies involving STAT3 signaling. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate the accurate detection of STAT3 by Western blot.

I. Troubleshooting Guide

This guide addresses common issues encountered when performing Western blots for STAT3 and phospho-STAT3 (p-STAT3), particularly when investigating the effects of compounds like this compound.

Question: I am not detecting any STAT3 or p-STAT3 signal.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Antibody Verify the expiration date and storage conditions of your primary and secondary antibodies. Perform a dot blot to confirm antibody activity. It is recommended to use freshly diluted antibodies for each experiment as reusing them can lead to reduced stability and contamination.[1]
Low Protein Expression Ensure your cell line or tissue model expresses detectable levels of STAT3. Some cell lines may have very low endogenous levels. It is advisable to include a positive control cell lysate, such as from DU145 or HepG2 cells which have constitutive STAT3 activation.[2]
Inefficient Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins. M-PER mammalian protein extraction reagent is a suitable option.[2]
Suboptimal Antibody Dilution Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration for your experimental conditions.
Insufficient Protein Loading Load an adequate amount of protein onto the gel, typically 20-40 µg of total protein per lane for cell lysates.[3]
Inefficient Transfer Confirm successful protein transfer from the gel to the membrane by Ponceau S staining before blocking. Optimize transfer time and voltage if necessary.

Question: I am observing high background on my Western blot.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Common blocking buffers include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). For phospho-specific antibodies, BSA is often preferred.[3]
Primary Antibody Concentration Too High Reduce the concentration of the primary antibody.
Insufficient Washing Increase the number and duration of washing steps after primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with TBST.
Contaminated Buffers Prepare fresh buffers for each experiment to avoid microbial contamination.

Question: I am seeing non-specific bands on my blot.

Possible Causes & Solutions:

CauseRecommended Solution
Primary Antibody Cross-Reactivity Ensure the primary antibody is specific for STAT3. Check the antibody datasheet for any known cross-reactivity. Consider using a different antibody clone if the issue persists.
Secondary Antibody Non-Specificity Use a secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG for a rabbit primary antibody).
Protein Degradation Always use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice during preparation.
Too Much Protein Loaded Reducing the amount of protein loaded per lane can sometimes resolve non-specific banding.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on STAT3?

While specific data on this compound is limited in the provided search results, studies on the related compound, Eupalinolide J, have shown that it can suppress STAT3 signaling. Eupalinolide J has been found to promote the ubiquitin-dependent degradation of STAT3, leading to a decrease in both total STAT3 and phosphorylated STAT3 levels. It may also inhibit the binding of STAT3 to DNA. It is plausible that this compound shares a similar mechanism of action.

Q2: Which antibodies are recommended for STAT3 and p-STAT3 detection?

Several commercially available antibodies have been successfully used for STAT3 and p-STAT3 detection. Antibodies from Cell Signaling Technology are frequently cited for their reliability.

TargetRecommended Antibody (Example)Catalog Number (Example)
p-STAT3 (Tyr705) Phospho-Stat3 (Tyr705) (D3A7) XP® Rabbit mAb9145
Total STAT3 Stat3 (124H6) Mouse mAb9139
Loading Control β-Actin (13E5) Rabbit mAb4970

Q3: Should I run separate gels for total STAT3 and p-STAT3?

You can probe for p-STAT3 first, then strip the membrane and re-probe for total STAT3. This allows for direct comparison of the phosphorylated and total protein levels in the same sample. However, stripping can sometimes lead to protein loss. Running two separate gels is also a valid approach.

Q4: How can I quantify the changes in STAT3 phosphorylation?

Densitometry analysis of the Western blot bands can be used to semi-quantitatively measure the levels of p-STAT3 relative to total STAT3. For more precise quantification, methods such as calibrated Western blotting with a known amount of a calibrator protein can be employed.

III. Experimental Protocols

A. Cell Lysis and Protein Quantification
  • Cell Treatment: Plate cells and treat with desired concentrations of this compound for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA lysis buffer or M-PER mammalian protein extraction reagent supplemented with protease and phosphatase inhibitor cocktails.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay such as the Bio-Rad Protein Assay.

B. SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate, such as SuperSignal West Dura Extended Duration Substrate, to visualize the protein bands.

  • Stripping and Re-probing (Optional): To detect total STAT3, the membrane can be stripped using a low pH stripping buffer (0.2 M Glycine, pH 2.5, 0.05% Tween 20) for 30 minutes at 70°C, followed by thorough washing and re-blocking before incubation with the total STAT3 antibody.

IV. Data Presentation

Table 1: Recommended Antibody Dilutions

AntibodyDilution RangeBlocking Buffer
p-STAT3 (Tyr705) 1:10005% BSA in TBST
Total STAT3 1:10005% Non-fat milk in TBST
β-Actin 1:50005% Non-fat milk in TBST
HRP-conjugated anti-rabbit IgG 1:2000 - 1:10,0005% Non-fat milk in TBST

Table 2: Troubleshooting Summary for STAT3 Western Blot

IssuePotential CauseKey Recommendation
Weak/No Signal Antibody inactivity, low protein expression, poor transferUse positive controls, optimize antibody concentration, check transfer with Ponceau S.
High Background Inadequate blocking, high antibody concentrationIncrease blocking time, use 5% BSA for phospho-antibodies, optimize antibody dilution.
Non-specific Bands Antibody cross-reactivity, protein degradationUse validated antibodies, ensure fresh lysis buffer with inhibitors.

V. Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) p-STAT3 p-STAT3 STAT3->p-STAT3 Ubiquitin Ubiquitin STAT3->Ubiquitin Proteasome Proteasome STAT3->Proteasome Degradation STAT3_Dimer p-STAT3 Dimer p-STAT3->STAT3_Dimer Dimerizes STAT3_Dimer_Nuc p-STAT3 Dimer STAT3_Dimer->STAT3_Dimer_Nuc Translocates Ubiquitin->Proteasome Eupalinolide_K This compound Eupalinolide_K->STAT3 Promotes Degradation DNA DNA STAT3_Dimer_Nuc->DNA Binds Gene_Transcription Gene Transcription (e.g., MMP-2, MMP-9) DNA->Gene_Transcription

Caption: Proposed mechanism of this compound on the JAK/STAT3 signaling pathway.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to PVDF/Nitrocellulose) B->C D 4. Blocking (5% BSA or Milk in TBST) C->D E 5. Primary Antibody Incubation (anti-p-STAT3 or anti-STAT3) D->E F 6. Washing (TBST) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Washing (TBST) G->H I 9. ECL Detection H->I J 10. Imaging & Analysis I->J

Caption: Standard workflow for Western blot detection of STAT3 and p-STAT3.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Eupalinolide K and Eupalinolide J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented biological activities of two sesquiterpene lactones, Eupalinolide K and Eupalinolide J. While research into Eupalinolide J has elucidated specific anti-cancer and anti-metastatic properties, data on this compound remains comparatively limited, often studied as part of a mixture. This document aims to objectively present the available experimental data to inform further research and drug development efforts.

Quantitative Bioactivity Data

Compound/MixtureCell LineCancer TypeIC50 ValueAssay DurationReference
Eupalinolide J PC-3Prostate CancerNot explicitly stated, but showed marked dose- and time-dependent anti-proliferative activity.Not specified[1]
DU-145Prostate CancerNot explicitly stated, but showed marked dose- and time-dependent anti-proliferative activity.Not specified[1]
MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58 µMNot specified[2]
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39 µMNot specified[2]
F1012-2 (Eupalinolide I, J, and K)MDA-MB-231Triple-Negative Breast CancerShowed significant growth inhibition.Not specified[3]
MDA-MB-468Triple-Negative Breast CancerShowed significant growth inhibition.Not specified

Note: A key publication regarding the IC50 values of Eupalinolide J in triple-negative breast cancer cells has been retracted. The data is included here for historical context but should be interpreted with caution.

Mechanisms of Action and Signaling Pathways

Eupalinolide J: Targeting the STAT3 Pathway

Eupalinolide J has been identified as an inhibitor of cancer metastasis and proliferation, primarily through its interaction with the STAT3 signaling pathway. Experimental evidence suggests that Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3. This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9. Furthermore, Eupalinolide J has been shown to induce apoptosis, cell cycle arrest at the G0/G1 phase, disrupt the mitochondrial membrane potential, and cause DNA damage in prostate cancer cells. In triple-negative breast cancer cells, it has been reported to suppress the activation of STAT3.

Eupalinolide_J_Pathway Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 promotes degradation of Ubiquitination Ubiquitination STAT3->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation STAT3_downregulation STAT3 Downregulation Proteasomal_Degradation->STAT3_downregulation Metastasis_Genes Metastasis-related Genes (MMP-2, MMP-9) STAT3_downregulation->Metastasis_Genes downregulates Apoptosis Apoptosis STAT3_downregulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) STAT3_downregulation->Cell_Cycle_Arrest Metastasis_Inhibition Inhibition of Metastasis

Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.
This compound: Anti-Inflammatory Potential

The specific biological profile of this compound is less defined. Its activity has been primarily reported as part of the F1012-2 mixture, which induces apoptosis and cell cycle arrest. Recent findings suggest that this compound possesses potent anti-inflammatory properties, significantly inhibiting the inflammatory factor IL-6. However, the underlying mechanisms for this activity require further investigation.

Eupalinolide_K_Pathway This compound This compound IL6 IL-6 Production This compound->IL6 Inflammation Inflammation IL6->Inflammation

This compound inhibits the production of the pro-inflammatory cytokine IL-6.

Experimental Protocols

The following are summaries of methodologies used in the cited research for key bioactivity assays.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds and to calculate IC50 values.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

This method determines the percentage of cells in each phase of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold ethanol (B145695) (e.g., 70%) and stored at a low temperature.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (DAPI Staining)

DAPI staining is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound for the desired duration.

  • Fixation: The cells are washed with PBS and then fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: The cells are washed again with PBS and then incubated with DAPI staining solution for 5-15 minutes in the dark.

  • Visualization: The coverslips are mounted on microscope slides, and the cells are visualized under a fluorescence microscope. Apoptotic cells are identified by condensed, brightly stained, or fragmented nuclei.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as STAT3 and phosphorylated STAT3.

  • Protein Extraction: Following treatment with the compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., STAT3, p-STAT3), followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment MTT MTT Assay (Viability) Cell_Culture->MTT Flow_Cytometry Flow Cytometry (Cell Cycle) Cell_Culture->Flow_Cytometry DAPI DAPI Staining (Apoptosis) Cell_Culture->DAPI Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Cell_Cycle_Dist Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist Apoptotic_Morphology Apoptotic Morphology Visualization DAPI->Apoptotic_Morphology Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification

General experimental workflow for in vitro bioactivity assessment.

Conclusion

The available evidence strongly suggests that Eupalinolide J is a bioactive compound with significant anti-cancer properties, mediated at least in part by the inhibition of the STAT3 signaling pathway. In contrast, the individual bioactivity of this compound is not yet well-characterized, although its presence in the active fraction F1012-2 and its reported anti-inflammatory effects indicate its potential as a therapeutic agent. Further research is necessary to elucidate the specific mechanisms of action of this compound and to conduct direct comparative studies with Eupalinolide J to fully understand their relative therapeutic potential.

References

A Comparative Guide to STAT3 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Eupalinolide K and Other Key STAT3 Modulators

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, differentiation, and apoptosis. Its persistent activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of various STAT3 inhibitors, with a special note on the current research landscape for this compound.

A Note on this compound: Initial screenings have identified this compound as a compound of interest in the context of STAT3 inhibition. It has been isolated along with other sesquiterpene lactones, such as Eupalinolide J, from Eupatorium lindleyanum. While Eupalinolide J has been studied for its anti-cancer properties via the STAT3 pathway, it is crucial to note that a key paper on this compound has been retracted. At present, there is a lack of publicly available, peer-reviewed data quantifying the direct inhibitory activity (e.g., IC50) of this compound on STAT3. Therefore, a direct quantitative comparison is not feasible. This guide will focus on a selection of well-characterized STAT3 inhibitors to provide a valuable comparative resource for researchers.

Quantitative Comparison of Selected STAT3 Inhibitors

To facilitate a clear comparison of the performance of various STAT3 inhibitors, the following table summarizes their key quantitative metrics based on available experimental data.

InhibitorTypeTarget DomainIC50Assay TypeReference
StatticNon-peptidic small moleculeSH2 Domain5.1 µMCell-free assay (inhibition of phosphopeptide binding)[1][2][3][4]
S3I-201 (NSC 74859)Small moleculeSH2 Domain86 µMIn vitro DNA-binding assay[5]
BP-1-102Small moleculeSH2 Domain6.8 µMIn vitro DNA-binding activity
CryptotanshinoneNatural product (quinone)Primarily SH2 Domain4.6 µMCell-free assay
NiclosamideFDA-approved anthelminticSTAT3 activation/translocation0.25 µMSTAT3-dependent luciferase reporter activity

Understanding the STAT3 Signaling Pathway

The STAT3 signaling cascade is a critical pathway in normal cellular processes and is frequently dysregulated in disease. The diagram below illustrates the canonical STAT3 signaling pathway and highlights the points of intervention for inhibitors.

STAT3_Signaling_Pathway Canonical STAT3 Signaling Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization pJAK p-JAK JAK->pJAK 3. JAK Autophosphorylation STAT3 STAT3 pJAK->STAT3 4. STAT3 Recruitment & Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 5. Dimerization (SH2 domain) Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, Survivin) Nucleus->Gene 7. DNA Binding & Gene Transcription Regulation Inhibitor STAT3 Inhibitors (e.g., Stattic, BP-1-102) Inhibitor->Dimer Inhibition of Dimerization

Caption: Canonical STAT3 signaling pathway and points of inhibitor action.

Experimental Protocols for Evaluating STAT3 Inhibitors

Accurate and reproducible experimental design is paramount in the evaluation of potential therapeutic agents. Below are detailed methodologies for key experiments used to assess the efficacy of STAT3 inhibitors.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated STAT3 (at tyrosine 705), providing a direct indication of the inhibitor's effect on STAT3 activation.

a. Cell Culture and Treatment:

  • Seed a suitable cell line with constitutively active STAT3 (or one that can be stimulated) in 6-well plates.

  • Allow cells to adhere and grow overnight.

  • Treat cells with various concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., Stattic) for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Boil samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

STAT3 DNA-Binding ELISA

This assay quantitatively measures the ability of an inhibitor to prevent STAT3 from binding to its consensus DNA sequence.

a. Nuclear Extract Preparation:

  • Treat cells with the inhibitor as described for the Western blot protocol.

  • Harvest cells and prepare nuclear extracts using a commercial kit or a standard protocol.

  • Determine the protein concentration of the nuclear extracts.

b. ELISA Procedure:

  • Use a 96-well plate pre-coated with a double-stranded DNA sequence containing the STAT3 binding site.

  • Add nuclear extracts (containing activated STAT3) to the wells, along with the test inhibitor at various concentrations.

  • Incubate to allow STAT3 to bind to the DNA.

  • Wash the wells to remove unbound proteins.

  • Add a primary antibody specific for STAT3.

  • Wash and add an HRP-conjugated secondary antibody.

  • Wash again and add a TMB substrate.

  • Stop the reaction with an acid solution and measure the absorbance at 450 nm. A lower absorbance indicates inhibition of STAT3-DNA binding.

STAT3-Dependent Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3.

a. Cell Transfection and Treatment:

  • Co-transfect a suitable cell line (e.g., HEK293) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • After 24 hours, treat the transfected cells with the test inhibitor at various concentrations.

  • Stimulate the cells with a STAT3 activator (e.g., IL-6), if necessary.

b. Luciferase Activity Measurement:

  • After the treatment period (6-16 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.

Experimental Workflow for Evaluating STAT3 Inhibitors

The following diagram outlines a typical workflow for the comprehensive evaluation of a potential STAT3 inhibitor.

Experimental_Workflow Workflow for STAT3 Inhibitor Evaluation Start Compound of Interest (e.g., this compound) Assay1 Initial Screening: STAT3-Dependent Luciferase Reporter Assay Start->Assay1 Decision1 Inhibitory Activity? Assay1->Decision1 Assay2 Mechanism of Action: Western Blot for p-STAT3 Decision1->Assay2 Yes Stop Compound Inactive or Non-specific Decision1->Stop No Assay3 Direct Binding Confirmation: STAT3 DNA-Binding ELISA Assay2->Assay3 Assay4 Cellular Effects: Cell Viability, Apoptosis, and Cell Cycle Assays Assay3->Assay4 Decision2 Potent & Specific? Assay4->Decision2 End Lead Compound for Further Development Decision2->End Yes Decision2->Stop No

Caption: A generalized experimental workflow for screening and characterizing STAT3 inhibitors.

References

Unveiling the Anti-Cancer Potential of Eupalinolide K: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer effects of Eupalinolide K and its analogues across various cell lines. This report synthesizes available experimental data to illuminate the therapeutic promise of this class of sesquiterpene lactones.

While direct and extensive experimental data on this compound remains nascent, its identification as a STAT3 inhibitor and as a key constituent of the anti-tumor complex F1012-2 underscores its potential as a valuable anti-cancer agent.[1] This guide provides a comparative analysis of the anti-cancer effects of this compound's close analogues—Eupalinolide A, J, and O—to offer insights into its potential mechanisms of action and therapeutic efficacy. The data presented herein is derived from multiple studies on various cancer cell lines, providing a foundation for future research and development of this compound-based therapeutics.

Comparative Cytotoxicity of Eupalinolide Analogues

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for Eupalinolide A, J, and O in different cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary based on the assay, cell line, and incubation time.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
Eupalinolide A MHCC97-LHepatocellular Carcinoma~1048
HCCLM3Hepatocellular Carcinoma~1048
Eupalinolide J PC-3Prostate Cancer2.89 ± 0.2872
DU-145Prostate Cancer2.39 ± 0.1772
MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58Not Specified
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39Not Specified
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer10.34, 5.85, 3.5724, 48, 72
MDA-MB-453Triple-Negative Breast Cancer11.47, 7.06, 3.0324, 48, 72

Induction of Apoptosis and Cell Cycle Arrest

Eupalinolides exert their anti-cancer effects in part by inducing programmed cell death (apoptosis) and halting the cell division cycle. The table below outlines the observed effects of Eupalinolide A, J, and O on these cellular processes.

CompoundCell Line(s)Effect on ApoptosisEffect on Cell Cycle
Eupalinolide A A549, H1299 (Non-Small Cell Lung Cancer)Increased total apoptotic rate from 1.79% to 47.29% in A549 and 4.66% to 44.43% in H1299.[2]Arrest at G2/M phase.[2]
MHCC97-L, HCCLM3 (Hepatocellular Carcinoma)Induces autophagy-mediated cell death.[3]Arrest at G1 phase.[3]
Eupalinolide J PC-3, DU-145 (Prostate Cancer)Significant increase in apoptotic cells.Arrest at G0/G1 phase.
MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer)Induction of apoptosis.Arrest at G2/M phase.
Eupalinolide O MDA-MB-468 (Breast Cancer)Induction of caspase-dependent apoptosis.Arrest at G2/M phase.
F1012-2 (I, J, K) MDA-MB-231 (Triple-Negative Breast Cancer)Induction of apoptosis.Arrest at G2/M phase.

Signaling Pathways Modulated by Eupalinolides

The anti-cancer activities of eupalinolides are attributed to their ability to modulate various cellular signaling pathways. This compound has been identified as a STAT3 inhibitor. Its analogues have been shown to impact several key cancer-related pathways.

Eupalinolide_Signaling_Pathways cluster_J Eupalinolide J cluster_O Eupalinolide O cluster_A Eupalinolide A J Eupalinolide J STAT3_J STAT3 (Ubiquitin-Dependent Degradation) J->STAT3_J MMP MMP-2, MMP-9 STAT3_J->MMP Metastasis_J Metastasis Inhibition MMP->Metastasis_J O Eupalinolide O ROS_O ROS Generation O->ROS_O Akt_p38 Akt/p38 MAPK Pathway ROS_O->Akt_p38 Apoptosis_O Apoptosis Induction Akt_p38->Apoptosis_O A Eupalinolide A ROS_A ROS Generation A->ROS_A ERK ERK Signaling ROS_A->ERK Autophagy Autophagy-mediated Cell Death ERK->Autophagy

Caption: Signaling pathways modulated by Eupalinolide analogues.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the analysis of eupalinolides.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells into 96-well plates at a specific density and incubate until they reach approximately 90% confluence.

  • Compound Treatment: Treat the cells with various concentrations of the Eupalinolide compound for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

  • Crystal Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (untreated cells). The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the Eupalinolide compound for a designated time.

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant.

Cell Cycle Analysis

This assay determines the phase of the cell cycle at which a compound exerts its effects.

  • Cell Treatment and Harvesting: Treat cells with the Eupalinolide compound for a specified duration, then harvest the cells.

  • Fixation: Fix the cells in cold 75% ethanol (B145695) overnight at 4°C.

  • Staining: Wash the cells with PBS and then incubate them with a solution containing Propidium Iodide (PI) and RNase A to stain the cellular DNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the resulting histograms.

Experimental_Workflow cluster_assays Cellular Assays start Cancer Cell Culture treatment Treatment with Eupalinolide Compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for evaluating anti-cancer effects.

Conclusion and Future Directions

The available evidence strongly suggests that eupalinolides, as a class of compounds, hold significant promise for cancer therapy. While data on this compound is still emerging, the potent anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities of its analogues, Eupalinolide A, J, and O, provide a strong rationale for its further investigation. The identification of this compound as a STAT3 inhibitor offers a specific molecular target for future studies.

To fully validate the anti-cancer effects of this compound, further research is warranted. This should include direct, comprehensive studies to determine its IC50 values across a broad panel of cancer cell lines, to quantify its effects on apoptosis and cell cycle progression, and to elucidate the specific signaling pathways it modulates. Such studies will be instrumental in advancing this compound from a promising natural product to a potential clinical candidate in the fight against cancer.

References

Unraveling the Enigma of Eupalinolide K: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Eupalinolide K's biological activities, contextualized by the performance of its structural analogs, supported by experimental data for researchers, scientists, and drug development professionals.

While the precise individual mechanism of action for this compound remains an area of active investigation, its role within the F1012-2 complex, a combination of Eupalinolides I, J, and K, offers preliminary insights into its potential anti-cancer properties.[1][2] This guide provides a comparative analysis of the known biological activities of closely related eupalinolides—J, O, A, and B—to cross-validate and infer the potential mechanisms of this compound. The anti-cancer activities of these sesquiterpene lactones are largely attributed to their capacity to modulate various cellular signaling pathways, culminating in apoptosis, cell cycle arrest, and the inhibition of metastasis.[1]

Comparative Cytotoxicity of Eupalinolide Analogs

CompoundCell LineIC50 (µM)Reference
Eupalinolide J MDA-MB-231 (Triple-Negative Breast Cancer)0.58[3]
MDA-MB-468 (Triple-Negative Breast Cancer)0.39[3]
Eupalinolide O MDA-MB-231 (Triple-Negative Breast Cancer)~5-10
MDA-MB-453 (Triple-Negative Breast Cancer)~5-10
Eupalinolide A A549 (Non-Small Cell Lung Cancer)~10-30
H1299 (Non-Small Cell Lung Cancer)~10-30
Eupalinolide B Pancreatic Cancer Cells (MiaPaCa-2, PANC-1, PL-45)Not specified

Deciphering the Mechanisms: A Pathway-Centric Comparison

The anti-neoplastic effects of eupalinolides are orchestrated through their influence on a multitude of signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, the actions of its analogs provide a strong foundation for hypothesized mechanisms.

Eupalinolide J: Targeting STAT3 for Metastasis Inhibition

Eupalinolide J has been identified as a potent inhibitor of cancer metastasis by promoting the ubiquitin-dependent degradation of Signal Transducer and Activator of Transcription 3 (STAT3). This leads to the downregulation of genes critical for metastasis, such as MMP-2 and MMP-9. Furthermore, in triple-negative breast cancer (TNBC) cells, Eupalinolide J has been shown to suppress the activation of the oncogenic transcription factor STAT3. It also exhibits anti-proliferative activity in prostate cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase, accompanied by disruption of the mitochondrial membrane potential and induction of DNA damage responses.

Eupalinolide J Eupalinolide J Ubiquitination Ubiquitination Eupalinolide J->Ubiquitination promotes STAT3 STAT3 Proteasomal_Degradation Proteasomal_Degradation STAT3->Proteasomal_Degradation leads to Ubiquitination->STAT3 targets Metastasis_Genes Metastasis-Related Genes (MMP-2, MMP-9) Proteasomal_Degradation->Metastasis_Genes downregulates Metastasis Metastasis Metastasis_Genes->Metastasis inhibits Eupalinolide O Eupalinolide O ROS Reactive Oxygen Species (ROS) Eupalinolide O->ROS induces Akt Akt ROS->Akt inhibits p38_MAPK p38 MAPK ROS->p38_MAPK activates Apoptosis Apoptosis Akt->Apoptosis suppresses p38_MAPK->Apoptosis promotes Eupalinolide A Eupalinolide A ROS Reactive Oxygen Species (ROS) Eupalinolide A->ROS induces ERK ERK ROS->ERK activates Autophagy Autophagy ERK->Autophagy induces Cell_Death Cell_Death Autophagy->Cell_Death leads to

References

A Comparative Analysis of Eupalinolide K and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for novel therapeutic agents from natural sources, sesquiterpenes lactones from the genus Eupatorium have emerged as a promising class of compounds with diverse pharmacological activities. Among these, eupalinolides have demonstrated significant potential, particularly in oncology. This guide presents a comparative study of Eupalinolide K and its analogs—Eupalinolide A, B, J, and O—focusing on their cytotoxic effects and underlying mechanisms of action against various cancer cell lines. The information is curated from experimental data to provide a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Cytotoxicity of Eupalinolides

The anti-cancer efficacy of eupalinolides is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cell population. The cytotoxic activities of Eupalinolides A, B, J, and O have been evaluated against several cancer cell lines. It is important to note that direct comparative studies for this compound are limited, as its activity has been primarily reported as part of a mixture with Eupalinolides I and J, known as F1012-2.[1][2]

CompoundCell LineCancer TypeIC50 (µM)Reference
Eupalinolide A MHCC97-LHepatocellular Carcinoma~10[3]
HCCLM3Hepatocellular Carcinoma~10[3]
A549Non-Small Cell Lung CancerNot Specified[4]
H1299Non-Small Cell Lung CancerNot Specified[4]
Eupalinolide B MiaPaCa-2Pancreatic CancerMost pronounced effect among EA, EB, and EO[5]
Eupalinolide J MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58[6]
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39[6]
Eupalinolide O MDA-MB-231Triple-Negative Breast CancerNot Specified (activity is dose and time-dependent)[7]
MDA-MB-453Triple-Negative Breast CancerNot Specified (activity is dose and time-dependent)[7]
F1012-2 (I, J, K) MDA-MB-231Triple-Negative Breast CancerNot Specified (potent activity reported)[8][9]
MDA-MB-468Triple-Negative Breast CancerNot Specified (potent activity reported)[8][9]

Mechanisms of Action and Signaling Pathways

Eupalinolides exert their anti-cancer effects by modulating various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

This compound (as part of F1012-2)

The F1012-2 complex, containing this compound, has been shown to induce DNA damage in triple-negative breast cancer (TNBC) cells, which is thought to be mediated by the generation of Reactive Oxygen Species (ROS).[8][9] This oxidative stress activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving JNK, ERK, and p38, ultimately leading to apoptosis.[8] Furthermore, F1012-2 effectively inhibits the migration and invasion of cancer cells.[8][9]

F1012_2_Pathway F1012_2 F1012-2 (Eupalinolide I, J, K) ROS ROS Generation F1012_2->ROS Inhibition Inhibition of Migration & Invasion F1012_2->Inhibition DNA_Damage DNA Damage ROS->DNA_Damage MAPK MAPK Pathway DNA_Damage->MAPK JNK JNK MAPK->JNK ERK ERK MAPK->ERK p38 p38 MAPK->p38 Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis p38->Apoptosis Eupalinolide_A_Pathway EA Eupalinolide A ROS ROS Generation EA->ROS ERK ERK Pathway ROS->ERK AMPK AMPK Pathway ROS->AMPK Autophagy Autophagy (Hepatocellular Carcinoma) ERK->Autophagy mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Apoptosis Apoptosis & Ferroptosis (Non-Small Cell Lung Cancer) SCD1->Apoptosis Eupalinolide_B_Pathway EB Eupalinolide B ROS ROS Generation EB->ROS Copper Copper Homeostasis Disruption EB->Copper AMPK AMPK EB->AMPK Apoptosis Apoptosis ROS->Apoptosis Copper->Apoptosis mTOR mTOR AMPK->mTOR ULK1 ULK-1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy Eupalinolide_J_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Ubiquitin Ubiquitin-Dependent Degradation STAT3->Ubiquitin MMP MMP-2 & MMP-9 Expression Ubiquitin->MMP Metastasis Inhibition of Metastasis MMP->Metastasis Eupalinolide_O_Pathway EO Eupalinolide O ROS ROS Generation EO->ROS Akt Akt Pathway ROS->Akt p38 p38 MAPK Pathway ROS->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis Western_Blot_Workflow A 1. Protein Extraction (Cell Lysis) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (e.g., 5% non-fat milk) D->E F 6. Primary Antibody Incubation (e.g., anti-caspase-3) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Analysis (Densitometry) H->I

References

Assessing the Specificity of Eupalinolide K as a STAT3 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it drives proliferation, survival, invasion, and immunosuppression. The pursuit of specific STAT3 inhibitors is a vibrant area of research. This guide provides a comparative analysis of Eupalinolide K's potential as a STAT3 inhibitor, placed in context with other known STAT3-targeting agents.

While this compound has been identified in screens for STAT3 inhibitors, a significant portion of the available research examines its activity as part of a mixture, F1012-2, which also contains Eupalinolide I and J.[1] This guide, therefore, evaluates the available data for this mixture and its better-characterized constituent, Eupalinolide J, alongside established STAT3 inhibitors to offer a comprehensive assessment of its potential specificity.

Comparative Analysis of STAT3 Inhibitors

The following table summarizes the quantitative data for Eupalinolide J (as a proxy for the activity within the F1012-2 mixture) and other well-characterized STAT3 inhibitors. It is crucial to note that direct comparative studies under identical experimental conditions are limited, and the inhibitory concentrations can vary between different cell lines and assay formats.

InhibitorTarget DomainMechanism of ActionIC50 / KdCell Line(s) / AssayReference(s)
Eupalinolide J STAT3 ProteinPromotes ubiquitin-dependent degradation of STAT3.[1][2][3]IC50: 3.74 ± 0.58 µM (72h)MDA-MB-231 (Triple-Negative Breast Cancer)[4]
IC50: 4.30 ± 0.39 µM (72h)MDA-MB-468 (Triple-Negative Breast Cancer)
BP-1-102 SH2 DomainBinds to the SH2 domain, preventing STAT3 dimerization and activation.Kd: 504 nMIn vitro binding assay
IC50: 6.8 µMIn vitro DNA-binding assay
C188-9 (TTI-101) SH2 DomainHigh-affinity binding to the SH2 domain, inhibiting STAT3 activation.Kd: 4.7 nMMicroscale Thermophoresis
IC50: 3.7 µMG-CSF-induced pSTAT3 (Luminex assay)
IC50: 10.6 ± 0.7 µMConstitutive pSTAT3 (Western Blot)
Napabucasin (BBI608) STAT3 PathwayInhibits STAT3-mediated gene transcription and cancer stem cell self-renewal.Not specifiedVarious cancer cell lines

Signaling Pathways and Mechanisms of Action

The specificity of a STAT3 inhibitor is not only defined by its direct binding affinity but also by its mechanism of action and its effects on downstream signaling pathways.

STAT3_Inhibition_Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor JAK JAK receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (pY705) pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Ub Ubiquitin Proteasome Proteasome DNA DNA pSTAT3->DNA Nuclear Translocation Ub->Proteasome Degradation Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Eupalinolide_J Eupalinolide J Eupalinolide_J->STAT3 Promotes Degradation BP1102_C1889 BP-1-102 / C188-9 BP1102_C1889->pSTAT3 Inhibits Dimerization Napabucasin Napabucasin Napabucasin->Gene_Expression Inhibits Transcription

Figure 1. Mechanisms of action for different STAT3 inhibitors.

As depicted in Figure 1, STAT3 inhibitors can act through various mechanisms. BP-1-102 and C188-9 are direct inhibitors that target the SH2 domain, which is crucial for STAT3 dimerization and subsequent nuclear translocation. Napabucasin, on the other hand, is described as a cancer stemness inhibitor that interferes with STAT3-mediated transcription. Eupalinolide J exhibits a distinct mechanism by promoting the ubiquitin-dependent degradation of the STAT3 protein, thereby reducing its overall cellular levels. The precise mechanism of this compound remains to be fully elucidated.

Experimental Protocols

To aid researchers in the evaluation of potential STAT3 inhibitors, this section provides detailed methodologies for key experiments.

Western Blot for Phosphorylated and Total STAT3

This protocol is essential for determining the direct inhibitory effect of a compound on STAT3 activation.

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., with this compound) lysis 2. Cell Lysis (RIPA buffer with inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Protein separation by size) quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer block 6. Blocking (5% non-fat milk or BSA) transfer->block pstat3_ab 7. Primary Antibody Incubation (anti-pSTAT3 Tyr705) block->pstat3_ab sec_ab1 8. Secondary Antibody Incubation (HRP-conjugated) pstat3_ab->sec_ab1 detect1 9. Chemiluminescent Detection sec_ab1->detect1 strip 10. Stripping (optional) detect1->strip reprobe 11. Re-probing (anti-total STAT3 & loading control) strip->reprobe sec_ab2 12. Secondary Antibody Incubation reprobe->sec_ab2 detect2 13. Chemiluminescent Detection sec_ab2->detect2 analyze 14. Data Analysis (Band densitometry) detect2->analyze

Figure 2. Workflow for Western blot analysis of STAT3 phosphorylation.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the test compound (e.g., this compound) at various concentrations and for different time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., GAPDH or β-actin).

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 and is a functional readout of its inhibition.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the test compound.

  • STAT3 Activation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), if the cell line does not have constitutively active STAT3.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A reduction in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.

Kinase Selectivity Profiling

To assess the specificity of a compound, it is crucial to screen it against a panel of other kinases.

Kinase_Selectivity_Workflow start 1. Compound of Interest (e.g., this compound) panel 2. Kinase Panel Screening (Large panel of purified kinases) start->panel assay 3. Activity/Binding Assay (e.g., Radiometric, FRET, or Binding Assay) panel->assay single_conc 4. Single Concentration Screen (Initial hit identification) assay->single_conc dose_response 5. Dose-Response Analysis (IC50) (For identified hits) single_conc->dose_response analysis 6. Data Analysis (Selectivity Score / Kinome Map) dose_response->analysis off_target 7. Identification of Off-Targets analysis->off_target

References

Validating Eupalinolide K as a Chemical Probe for STAT3 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has emerged as a high-interest target in drug discovery, particularly in oncology and immunology. Its persistent activation is a hallmark of numerous cancers, driving tumor proliferation, survival, and metastasis. Consequently, the development of selective chemical probes to interrogate STAT3 function is crucial for advancing our understanding of its complex biology and for validating it as a therapeutic target.

This guide provides a comparative analysis for the validation of Eupalinolide K as a potential chemical probe for STAT3. Due to the limited publicly available biochemical data specifically for this compound, this guide will leverage detailed experimental data from its close structural analog, Eupalinolide J , for comparison against established STAT3 inhibitors. This approach provides a framework for the necessary validation studies for this compound.

Comparative Analysis of STAT3 Inhibitors

A critical step in validating a new chemical probe is to benchmark its performance against well-characterized alternatives. Here, we compare the activity of Eupalinolide J with two widely used STAT3 inhibitors, Stattic and S3I-201.

Compound Reported Mechanism of Action Assay Type IC50 Value Target Domain
Eupalinolide J Promotes ubiquitin-dependent degradation of STAT3 protein.[1][2][3]Cell Growth Inhibition (TNBC cells)~3.7 - 4.3 µMIndirect (promotes degradation)
Stattic Binds to the STAT3 SH2 domain, inhibiting dimerization and activation.[4]Fluorescence Polarization (FP)5.1 µMSH2 Domain
S3I-201 Binds to the STAT3 SH2 domain, disrupting STAT3 dimerization and DNA binding.[1]STAT3 DNA-binding activity86 µMSH2 Domain

Note: The IC50 for Eupalinolide J reflects cellular growth inhibition in triple-negative breast cancer (TNBC) cell lines, which is a downstream functional consequence of STAT3 inhibition.[1] Direct biochemical IC50 values for this compound's interaction with STAT3 are not yet publicly available and require experimental determination.

STAT3 Signaling and Points of Inhibition

The canonical STAT3 signaling pathway involves a series of well-defined steps, from cytokine receptor activation to target gene transcription. Different inhibitors can intercept this pathway at various points.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_mono STAT3 JAK->STAT3_mono 3. Phosphorylation (Tyr705) pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono Proteasome Proteasome STAT3_mono->Proteasome STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Activation Stattic_S3I201 Stattic / S3I-201 Stattic_S3I201->STAT3_dimer Inhibit Dimerization Eupalinolide Eupalinolide J/K (Proposed) Eupalinolide->STAT3_mono Promote Degradation

Figure 1. STAT3 signaling pathway and inhibitor action sites.

As shown in Figure 1, most established inhibitors like Stattic and S3I-201 target the SH2 domain of STAT3, which is critical for its dimerization—a necessary step for activation. In contrast, Eupalinolide J appears to act via a distinct mechanism by promoting the ubiquitin-dependent degradation of the STAT3 protein itself, thus reducing the total cellular pool of STAT3 available for signaling.[1][2]

Experimental Validation Workflow

Validating a novel compound like this compound as a chemical probe for STAT3 requires a systematic, multi-tiered experimental approach. This workflow ensures that the compound's activity is rigorously characterized, moving from initial biochemical assays to more complex cellular and functional readouts.

Validation_Workflow cluster_biochemical Tier 1: Biochemical Assays cluster_cellular Tier 2: Cellular Target Engagement cluster_functional Tier 3: Functional & Selectivity Assays FP_Assay Fluorescence Polarization (FP) (Test SH2 Binding) Western_Blot Western Blot (Measure p-STAT3 Tyr705) FP_Assay->Western_Blot Confirms cellular activity ELISA_Assay DNA-Binding ELISA (Test DBD Binding) ELISA_Assay->Western_Blot Reporter_Assay STAT3 Luciferase Reporter (Measure Transcriptional Activity) Western_Blot->Reporter_Assay Links phosphorylation to transcription Degradation_Assay Ubiquitination/CHX Chase (Confirm Degradation Mechanism) Western_Blot->Degradation_Assay Investigates mechanism Cell_Viability Cell Viability/Apoptosis Assay Reporter_Assay->Cell_Viability Links transcription to phenotype Selectivity_Panel Kinase/Protease Panel (Assess Off-Targets) Cell_Viability->Selectivity_Panel Ensures on-target effect

Figure 2. Tiered workflow for validating a STAT3 chemical probe.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for essential assays used to validate STAT3 inhibitors.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This biochemical assay directly measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphotyrosine peptide.

  • Materials:

    • Recombinant full-length human STAT3 protein.

    • Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2).

    • Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5.[5]

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • Black, low-volume 384-well microplates.

    • Microplate reader with FP capabilities.

  • Protocol:

    • Prepare serial dilutions of the test compound in DMSO.

    • In each well of the microplate, add the assay buffer.

    • Add the test compound to the appropriate wells. The final DMSO concentration should be kept constant (e.g., 1-2%).

    • Add recombinant STAT3 protein to a final concentration of 100-150 nM.[5][6] Incubate at room temperature for 60 minutes with gentle shaking.[6]

    • Add the fluorescently labeled peptide to a final concentration of 10 nM.[5][6]

    • Incubate for 30 minutes at room temperature, protected from light.[6]

    • Measure fluorescence polarization (in millipolarization units, mP) using the plate reader. Include controls for no inhibition (DMSO vehicle) and background (no protein).

    • Plot mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

STAT3-Dependent Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of STAT3. Inhibition of STAT3 signaling results in a decrease in luciferase expression.

  • Materials:

    • HEK293 cells or other suitable cell line.[7][8]

    • STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).[8]

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium and supplements.

    • STAT3 activator (e.g., Interleukin-6 (IL-6) or Oncostatin M).[7]

    • Dual-Luciferase Reporter Assay System.

    • Luminometer.

  • Protocol:

    • Co-transfect cells with the STAT3 firefly luciferase reporter and the Renilla luciferase control vector.

    • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.[8]

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with a STAT3 activator (e.g., 20 ng/mL IL-6) for 6-24 hours.[8]

    • Lyse the cells according to the dual-luciferase assay kit protocol.

    • Measure firefly and Renilla luciferase activity in a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC50.

Western Blot for Phospho-STAT3 (Tyr705)

This assay directly measures the level of activated STAT3 in cells by detecting its phosphorylation at the critical Tyrosine 705 residue.

  • Materials:

    • Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231) or a cell line that can be stimulated (e.g., A431).

    • Test compound (e.g., this compound).

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.[9][10]

    • HRP-conjugated secondary antibody.[9][10]

    • Loading control antibody (e.g., anti-β-actin).

    • SDS-PAGE gels, PVDF membrane, and Western blot apparatus.

    • Chemiluminescent substrate (ECL).

  • Protocol:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.[10]

    • Determine protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[10]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

    • Incubate the membrane with the primary anti-phospho-STAT3 (Tyr705) antibody overnight at 4°C.[10]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control to ensure equal protein loading.

Proposed Mechanism of Eupalinolide vs. SH2 Inhibitors

The distinct mechanism of Eupalinolide J suggests a different therapeutic strategy compared to direct binding inhibitors. By promoting the degradation of STAT3, it may overcome resistance mechanisms associated with mutations in the SH2 domain.

Mechanism_Comparison cluster_sh2 SH2 Domain Inhibition (e.g., Stattic) cluster_degradation Protein Degradation (e.g., Eupalinolide J) pSTAT p-STAT3 Dimerization Dimerization SH2_Inhibitor SH2 Inhibitor SH2_Inhibitor->pSTAT Binds to SH2 domain SH2_Inhibitor->Dimerization Prevents Blocked Blocked Dimerization->Blocked STAT3 STAT3 Protein Ubiquitin Ubiquitin Ligase Complex STAT3->Ubiquitin Eupalinolide Eupalinolide J Eupalinolide->STAT3 Induces ubiquitination Proteasome Proteasomal Degradation Ubiquitin->Proteasome Targets for

Figure 3. Contrasting mechanisms of STAT3 inhibition.

Conclusion and Future Directions

This compound, a natural product, represents a potential new scaffold for the development of STAT3-targeted therapies. Data from its close analog, Eupalinolide J, suggests a novel mechanism of action that involves promoting STAT3 degradation, distinguishing it from established SH2 domain inhibitors like Stattic and S3I-201.[1][2] This alternative mechanism could provide advantages in overcoming certain forms of drug resistance.

However, to validate this compound as a true chemical probe, further rigorous investigation is essential. The immediate next steps should include:

  • Direct Binding Assays: Performing biochemical assays, such as Fluorescence Polarization or Surface Plasmon Resonance (SPR), to determine if this compound directly binds to STAT3 and to quantify its binding affinity (Kd) or inhibitory concentration (IC50).

  • Cellular Target Engagement: Confirming its effect on STAT3 phosphorylation and transcriptional activity in relevant cancer cell lines using Western blotting and luciferase reporter assays.

  • Selectivity Profiling: Screening this compound against a panel of kinases and other related proteins to ensure its selectivity for the STAT3 pathway.

By following the validation workflow and employing the detailed protocols outlined in this guide, researchers can systematically characterize the activity of this compound, clarifying its potential and utility as a chemical probe for advancing STAT3 research and drug development.

References

A Head-to-Head Comparison: Eupalinolide K and Established Chemotherapy Drugs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Among these, Eupalinolide K, a sesquiterpene lactone, has garnered interest for its potential anti-neoplastic properties. This guide provides a comprehensive head-to-head comparison of this compound and its analogues with established chemotherapy drugs, namely doxorubicin, cisplatin (B142131), and paclitaxel.

It is important to note that while research on this compound is emerging, much of the currently available data is derived from studies on its close structural analogues, such as Eupalinolide A, B, J, and O, or a complex known as F1012-2, which contains this compound. Therefore, this guide will leverage data from these related compounds to provide a preliminary comparative analysis, with the explicit understanding that direct head-to-head studies on this compound are limited.

Quantitative Data Comparison: Cytotoxicity and Apoptosis Induction

The following tables summarize the available quantitative data on the cytotoxic effects (IC50 values) and the induction of apoptosis by eupalinolides and standard chemotherapy drugs across various cancer cell lines. This allows for a direct comparison of their potency.

Table 1: Comparative Cytotoxicity (IC50 Values) of Eupalinolides and Chemotherapy Drugs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (h)
Eupalinolide Analogues
Eupalinolide JMDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58[1]72
Eupalinolide JDU-145Prostate Cancer2.39 ± 0.17[2]72
Eupalinolide JPC-3Prostate Cancer2.89 ± 0.28[2]72
Eupalinolide OMDA-MB-231Triple-Negative Breast Cancer5.85[3]48
Eupalinolide OMDA-MB-453Triple-Negative Breast Cancer7.06[3]48
Established Chemotherapy Drugs
DoxorubicinMDA-MB-231Triple-Negative Breast Cancer~1.0 - 1.65[4][5]48
DoxorubicinMCF-7Breast Cancer~1.1 - 8.3[6][7]48
CisplatinA549Non-Small Cell Lung Cancer~9.0 - 16.48[8][9]24-48
PaclitaxelMCF-7Breast Cancer~0.0075[10]24
PaclitaxelMDA-MB-231Triple-Negative Breast CancerNot specified72

Table 2: Comparative Apoptosis Induction by Eupalinolides and Chemotherapy Drugs

CompoundCell LineCancer TypeTreatment ConcentrationApoptotic Cell Percentage (%)Assay Method
Eupalinolide Analogues
Eupalinolide JPC-3Prostate Cancer20 µMSignificant increaseFlow Cytometry
Eupalinolide OMDA-MB-231Triple-Negative Breast Cancer10 µMNot specifiedFlow Cytometry
Established Chemotherapy Drugs
DoxorubicinMDA-MB-231Triple-Negative Breast Cancer200 nM15.0[6]Flow Cytometry
DoxorubicinMCF-7Breast Cancer200 nM10.0[6]Flow Cytometry
CisplatinA549Non-Small Cell Lung Cancer0.5 - 2 ppmDose-dependent increaseAnnexin V/PI Staining[11]
PaclitaxelMCF-7Breast Cancer20 ng/mlUp to 43[12]Morphological Assessment

Mechanisms of Action: A Comparative Overview

Eupalinolides and established chemotherapy drugs exert their anti-cancer effects through distinct molecular mechanisms and signaling pathways.

This compound and its Analogues:

The primary mechanism of action for eupalinolides appears to be the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. The F1012-2 complex, containing this compound, has been shown to inhibit the Akt signaling pathway while activating the p38 pathway in breast cancer cells. Furthermore, various eupalinolides have been identified as inhibitors of STAT3, a transcription factor frequently activated in cancer, leading to reduced proliferation and metastasis. The generation of reactive oxygen species (ROS) and subsequent activation of the ERK signaling pathway is another mechanism attributed to some eupalinolides.

Established Chemotherapy Drugs:

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which lead to DNA damage and apoptosis.

  • Cisplatin: As a platinum-based compound, cisplatin forms cross-links with DNA, which disrupts DNA replication and repair, ultimately triggering apoptosis.

  • Paclitaxel: This taxane (B156437) derivative stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. It can also modulate the PI3K/AKT signaling pathway.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Eupalinolide analogues and the established chemotherapy drugs.

Eupalinolide_Pathway Eupalinolide This compound & Analogues STAT3 STAT3 Eupalinolide->STAT3 Inhibition Akt Akt Eupalinolide->Akt Inhibition p38 p38 MAPK Eupalinolide->p38 Activation ROS ROS Eupalinolide->ROS Induction CellCycleArrest Cell Cycle Arrest Metastasis Metastasis STAT3->Metastasis Promotes Proliferation Proliferation STAT3->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits p38->Apoptosis Induces ERK ERK ROS->ERK Activates ERK->Apoptosis Induces

Signaling pathways modulated by this compound and its analogues.

Chemo_Pathways cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Doxo Doxorubicin TopoisomeraseII Topoisomerase II Doxo->TopoisomeraseII Inhibition DNA_Doxo DNA Intercalation & Damage Doxo->DNA_Doxo ROS_Doxo ROS Generation Doxo->ROS_Doxo Apoptosis_Chemo Apoptosis TopoisomeraseII->Apoptosis_Chemo DNA_Doxo->Apoptosis_Chemo ROS_Doxo->Apoptosis_Chemo Cis Cisplatin DNA_Cis DNA Cross-linking & Damage Cis->DNA_Cis DNA_Cis->Apoptosis_Chemo Pac Paclitaxel Microtubules Microtubule Stabilization Pac->Microtubules PI3K_AKT PI3K/AKT Pathway Pac->PI3K_AKT Inhibition G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest G2M_Arrest->Apoptosis_Chemo PI3K_AKT->Apoptosis_Chemo

Mechanisms of action for established chemotherapy drugs.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the reproducibility and further investigation of the findings cited in this guide.

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Eupalinolide or chemotherapy drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated and vehicle-only control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium containing the drug. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Protein Expression Analysis (Western Blotting)

Objective: To detect changes in the expression of specific proteins in signaling pathways.

Materials:

  • Cancer cell line of interest

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Lysis: Treat cells as described for the apoptosis assay. Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescence detection reagent and visualize the protein bands using an imaging system.

Conclusion

This comparative guide provides a foundational overview of this compound and its analogues in relation to established chemotherapy drugs. The available data suggests that eupalinolides exhibit potent anti-cancer activity, particularly through the induction of apoptosis and modulation of key signaling pathways such as STAT3 and Akt/p38 MAPK. While their cytotoxic potency in some instances appears comparable to or even greater than that of some standard chemotherapeutic agents in specific cell lines, it is crucial to acknowledge the preliminary nature of this comparison.

Direct, comprehensive studies comparing this compound with a panel of standard chemotherapy drugs across a wide range of cancer types are necessary to fully elucidate its therapeutic potential. Further research should also focus on the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the safety profile of this compound. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate such future investigations, ultimately aiming to accelerate the discovery and development of more effective cancer therapies.

References

Unraveling the In Vivo Potential of Eupalinolide K for Tumor Suppression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo efficacy data for Eupalinolide K in isolation remains limited, emerging research on closely related eupalinolide compounds and mixtures containing this compound provides compelling evidence for their anti-tumor activities. This guide offers a comprehensive comparison of the in vivo performance of various eupalinolides, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy of Eupalinolides

The anti-tumor effects of several eupalinolides have been investigated in preclinical xenograft models. Although a head-to-head in vivo comparison involving this compound is not yet available in published literature, the data summarized below offers valuable insights into the potential of this class of compounds.

Compound/ComplexCancer ModelAnimal ModelDosage and AdministrationKey Findings
Eupalinolide A (EA) Hepatocellular Carcinoma (HCC)Nude MiceDaily intraperitoneal injection for 21 daysSignificantly smaller tumor volume and weight compared to the control group.[1]
Non-Small Cell Lung Cancer (NSCLC)Nude Mice25 and 50 mg/kgDemonstrated anti-NSCLC activity.[2]
Eupalinolide J (EJ) Triple-Negative Breast Cancer (TNBC)Nude Mice (MDA-MB-231 xenograft)Not specifiedSignificantly suppressed tumor growth in vivo without obvious toxicity.[3]
Eupalinolide O (EO) Triple-Negative Breast Cancer (TNBC)Nude Mice (MDA-MB-231 or MDA-MB-453 xenograft)Treatment for 20 daysSuppressed tumor growth, Ki67 expression, and Akt phosphorylation.[4][5]
F1012-2 (Eupalinolide I, J, and K) Breast CancerNot specifiedNot specifiedInduced apoptosis and cell cycle arrest.[6]

Experimental Methodologies

The following sections detail the experimental protocols employed in the in vivo studies of various eupalinolides, providing a framework for reproducible research.

Xenograft Tumor Model

A common methodology to assess in vivo anti-tumor efficacy involves the use of xenograft models in immunocompromised mice.

  • Cell Culture and Implantation: Human cancer cell lines, such as hepatocellular carcinoma (MHCC97-L and HCCLM3), triple-negative breast cancer (MDA-MB-231), or non-small cell lung cancer (A549 and H1299), are cultured in appropriate media.[1][2][3][4] A specific number of cells (e.g., 1x10^6) are then subcutaneously inoculated into nude mice.[1][2]

  • Treatment Regimen: Once tumors are established, mice are randomly assigned to treatment and control groups. The eupalinolide compound, dissolved in a vehicle like DMSO, is administered, typically via intraperitoneal injection, at specified doses and schedules (e.g., daily for 21 days).[1]

  • Tumor Growth Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[1][3]

Signaling Pathways and Mechanisms of Action

Eupalinolides exert their anti-cancer effects by modulating various cellular signaling pathways, leading to the inhibition of cell proliferation, migration, and induction of cell death.

DOT script for the experimental workflow of in vivo efficacy evaluation:

in_vivo_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cancer Cell Culture inoculation Subcutaneous Cell Inoculation cell_culture->inoculation animal_model Nude Mice Acclimatization animal_model->inoculation tumor_growth Tumor Establishment inoculation->tumor_growth treatment Eupalinolide/Vehicle Administration tumor_growth->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia ex_vivo Ex Vivo Analysis (Weight, Staining, Western Blot) euthanasia->ex_vivo

Experimental workflow for in vivo efficacy.

Several key pathways have been identified:

  • ROS/ERK Signaling: Eupalinolide A has been shown to induce autophagy-mediated cell death in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway.[1][7]

  • STAT3 Signaling: Eupalinolide J has been identified as an inhibitor of the STAT3 signaling pathway.[6] It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes.[6][8]

  • Akt/p38 MAPK Signaling: Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[4][5] The F1012-2 complex, containing this compound, also demonstrated significant inhibition of Akt and activation of the p38 signaling pathway.[6]

  • AMPK/mTOR/SCD1 Signaling: Eupalinolide A was found to inhibit the proliferation and migration of non-small cell lung cancer cells by modulating lipid metabolism through the ROS-AMPK-mTOR-SCD1 signaling pathway.[2]

DOT script for the signaling pathways of Eupalinolides:

signaling_pathways cluster_ea Eupalinolide A cluster_ej Eupalinolide J cluster_eo_f1012 Eupalinolide O & F1012-2 (with K) EA Eupalinolide A ROS_ERK ROS/ERK Pathway EA->ROS_ERK AMPK_mTOR AMPK/mTOR/SCD1 Pathway EA->AMPK_mTOR Autophagy Autophagy ROS_ERK->Autophagy HCC_Death HCC Cell Death Autophagy->HCC_Death NSCLC_Inhibition NSCLC Proliferation Inhibition AMPK_mTOR->NSCLC_Inhibition EJ Eupalinolide J STAT3 STAT3 Degradation EJ->STAT3 Metastasis Metastasis Inhibition STAT3->Metastasis EO_F1012 Eupalinolide O / F1012-2 ROS_Akt_p38 ROS / Akt / p38 MAPK EO_F1012->ROS_Akt_p38 Apoptosis Apoptosis ROS_Akt_p38->Apoptosis

Signaling pathways modulated by Eupalinolides.

References

Unveiling the Synergistic Potential of Eupalinolide K in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and targeted cancer treatments, the exploration of natural compounds in combination with conventional chemotherapeutics offers a promising frontier. This guide delves into the synergistic potential of Eupalinolide K, a sesquiterpene lactone, with other anti-cancer agents. While direct studies on the synergistic effects of this compound are still emerging, research on its analogues and related compounds provides a strong rationale for its investigation in combination therapies. This report consolidates the existing data, outlines potential mechanisms, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

The Promise of Combination Therapy

The rationale for combining anti-cancer agents lies in the potential to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. This can lead to lower required doses, reduced toxicity, and the circumvention of drug resistance mechanisms.

This compound and its Analogs: A Family of Bioactive Compounds

Eupalinolides are a class of natural compounds extracted from plants of the Eupatorium genus, which have demonstrated a range of anti-cancer activities. While research on this compound is in its early stages, studies on its close relatives, such as Eupalinolide J, O, A, and B, have shed light on their mechanisms of action, which include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1]

A key piece of evidence for the potential of this compound comes from studies on a mixture known as F1012-2, which is composed of Eupalinolide I, J, and K.[2] This mixture has been shown to inhibit the proliferation of MDA-MB-231 human breast cancer cells by inducing apoptosis and cell cycle arrest.[2] The mechanism of action for F1012-2 involves the inhibition of the Akt signaling pathway and the activation of the p38 signaling pathway.[2]

Potential Synergistic Mechanisms of this compound

Based on the known mechanisms of other eupalinolides and the F1012-2 mixture, several potential pathways for synergy with conventional anti-cancer drugs can be proposed. Many chemotherapeutic agents, such as doxorubicin (B1662922) and cisplatin, induce DNA damage, leading to cell cycle arrest and apoptosis. This compound, potentially acting through pathways like Akt and p38, could enhance the pro-apoptotic signals initiated by these drugs.

For instance, Eupalinolide J has been shown to suppress the STAT3 signaling pathway, which is often persistently activated in cancer and contributes to tumor growth and survival.[3][4] Combining this compound with a STAT3 inhibitor or a drug whose efficacy is hampered by STAT3 activation could lead to a potent synergistic effect.

Furthermore, some eupalinolides, like Eupalinolide O, have been found to induce the generation of reactive oxygen species (ROS).[5] Many chemotherapeutic drugs also exert their effects through ROS-mediated damage. A combination that further elevates ROS levels in cancer cells could push them past a threshold of oxidative stress, leading to enhanced cell death.

Comparative Data on Eupalinolide Analogs

While quantitative data on the synergistic effects of this compound is not yet available, the following table summarizes the cytotoxic effects of its analogs on various cancer cell lines. This data provides a baseline for the anti-cancer potential within this compound family.

CompoundCancer Cell LineIC50 Value (µM)Reference
Eupalinolide JMDA-MB-2313.74 ± 0.58[3]
Eupalinolide JMDA-MB-4684.30 ± 0.39[3]

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

Cell Viability and Synergy Assessment (MTT Assay and Combination Index)

This experiment aims to determine the cytotoxic effects of this compound and a partner anti-cancer agent, both individually and in combination, and to quantify the nature of their interaction.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the chosen anti-cancer agent (e.g., Doxorubicin) in a suitable solvent like DMSO.

  • Treatment: Seed cells in 96-well plates and treat them with a range of concentrations of each drug individually and in combination at a constant ratio.

  • MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), add MTT solution to each well. The viable cells will reduce the MTT to formazan, which can be solubilized and its absorbance measured.

  • Data Analysis: Calculate the percentage of cell viability for each treatment. Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Apoptosis Analysis (Flow Cytometry)

This protocol is designed to assess the induction of apoptosis by the combination treatment.

Methodology:

  • Treatment: Treat cancer cells with this compound, the partner drug, and their combination at synergistic concentrations determined from the MTT assay.

  • Cell Staining: After treatment, harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of Signaling Pathways

This experiment investigates the molecular mechanisms underlying the synergistic effects by examining key proteins in relevant signaling pathways.

Methodology:

  • Protein Extraction: Treat cells as described for the apoptosis assay and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-p38, p38, STAT3, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To clearly illustrate the proposed research and potential mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Synergy Assessment A Cancer Cell Culture B Treatment with this compound, Partner Drug, and Combination A->B C MTT Assay for Cell Viability & Synergy (CI) B->C D Flow Cytometry for Apoptosis Analysis B->D E Western Blot for Signaling Pathway Analysis B->E

Caption: A streamlined workflow for evaluating the synergistic anti-cancer effects of this compound.

G cluster_pathway Potential Synergistic Signaling Pathways EupalinolideK This compound Akt Akt Pathway (Survival) EupalinolideK->Akt Inhibition p38 p38 MAPK Pathway (Stress Response) EupalinolideK->p38 Activation STAT3 STAT3 Pathway (Proliferation) EupalinolideK->STAT3 Inhibition ROS Reactive Oxygen Species (ROS) EupalinolideK->ROS Induction Chemotherapy Conventional Chemotherapy (e.g., Doxorubicin) Chemotherapy->ROS Induction Apoptosis Apoptosis Chemotherapy->Apoptosis Induction Akt->Apoptosis Inhibition p38->Apoptosis Induction STAT3->Apoptosis Inhibition ROS->Apoptosis Induction

Caption: Proposed signaling pathways for the synergistic action of this compound with chemotherapy.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound with other anti-cancer agents is currently limited, the data from its analogs and the F1012-2 mixture strongly suggest a high potential for such interactions. The proposed mechanisms, centered around key cancer signaling pathways such as Akt, p38, and STAT3, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path for researchers to systematically investigate and validate the synergistic potential of this compound. Such studies are crucial for unlocking the full therapeutic value of this promising natural compound and for the development of novel, more effective combination cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of Eupalinolide K: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. Eupalinolide K, a sesquiterpene lactone of interest in research, requires careful handling throughout its lifecycle, including its final disposal. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound and any materials contaminated with it should be treated as hazardous chemical waste. This guide provides a comprehensive, step-by-step plan for its proper disposal, aligning with standard laboratory safety protocols.

The primary responsibility for chemical waste management lies with the individual who generates the waste. Adherence to institutional and local regulations is crucial, and consultation with your organization's Environmental Health & Safety (EHS) office is a mandatory first step.

Operational Plan: Step-by-Step Disposal Procedures

This section outlines the procedural guidance for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Identification and Segregation

Proper identification and separation of waste streams are critical to prevent dangerous chemical reactions.

  • Treat as Hazardous: All forms of this compound waste (e.g., pure compound, solutions, contaminated labware) must be managed as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (PPE) like gloves and bench paper, and other contaminated disposable lab supplies (e.g., weigh boats, pipette tips). This waste should be double-bagged in clear plastic bags to allow for visual inspection.[1]

    • Liquid Waste: Collect solutions containing this compound. Do not mix with other incompatible solvent wastes. For instance, halogenated and non-halogenated solvents must be kept in separate containers.[2]

    • Sharps Waste: Needles, scalpels, or glass Pasteur pipettes contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste."

Step 2: Container Selection and Management

The integrity of the waste container is essential for safe storage and transport.

  • Use Compatible Containers: Waste must be stored in containers made of materials compatible with the chemical composition.[3][4] Often, the original manufacturer's container is a suitable choice for unused product. For liquid waste, plastic is often preferred over glass to minimize breakage risk.[5][6]

  • Ensure Good Condition: Containers must be in good condition, free from leaks, cracks, or external residue.[4]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[3][4][7] This prevents the release of vapors and potential spills.

  • Avoid Overfilling: Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[3]

Step 3: Labeling Hazardous Waste

Accurate and clear labeling is a regulatory requirement and crucial for safety.

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[8][9]

  • Complete Information: Use the official hazardous waste labels provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste".[4][6][8][10]

    • The full chemical name(s) of all components, including solvents and water. Do not use abbreviations or chemical formulas.[4][6][9][11]

    • The estimated percentage of each component, totaling 100%.[11][12][13]

    • The date when waste was first added to the container (accumulation start date).[10]

    • The name and contact information of the Principal Investigator or waste generator.[6][12]

    • The specific laboratory location (building and room number).[6][12]

    • Indication of the primary hazards (e.g., toxic, flammable).[12][13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending pickup.

  • Designate an SAA: Store the labeled waste containers in a designated Satellite Accumulation Area, which should be at or near the point of generation.[1][3][5]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[1][4] The secondary container must be chemically compatible with the waste and large enough to hold 110% of the volume of the largest primary container.[1]

  • Segregate Incompatibles: Store incompatible waste types separately within the SAA. For example, acids should be stored separately from bases and flammables.[2][3][14]

Step 5: Arranging for Waste Pickup
  • Request Pickup: Once a waste container is full, or before the maximum accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.[11][15] This is typically done through an online system.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[7][15]

  • Do Not Dispose by Evaporation: Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.[7]

Step 6: Handling Empty Containers

Containers that once held this compound must also be managed properly.

  • Triple Rinsing: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent capable of removing the residue.[4][11]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4]

  • Deface Label: After triple-rinsing and air-drying, completely deface or remove the original chemical label and mark the container as "EMPTY" before disposal or recycling according to institutional policy.[7][9][14]

Data Presentation: Waste Management Summary

The table below summarizes the key logistical information for the disposal of this compound.

Waste TypeContainer RequirementKey Handling & Segregation ProceduresDisposal Method
Solid this compound Sealable, compatible container (e.g., original vial, plastic jar).Treat as hazardous solid waste. Segregate from liquids.Collection by EHS.
Liquid this compound Solutions Screw-cap, compatible container (plastic preferred). Must have secondary containment.Do not mix with incompatible waste streams. Keep container closed. Leave headspace.Collection by EHS.
Contaminated Lab Trash Double-bagged in clear, heavy-duty plastic bags.Includes gloves, bench paper, etc. Seal each bag individually.Collection by EHS.
Contaminated Sharps Puncture-resistant sharps container labeled "Hazardous Waste".Do not recap needles. Do not overfill container.Collection by EHS.
Triple-Rinse Solvent (Rinsate) Screw-cap, compatible container (plastic preferred).Collect all rinsate from cleaning empty containers. Treat as hazardous liquid waste.Collection by EHS.
Empty Triple-Rinsed Containers N/ATriple-rinse with appropriate solvent, collect rinsate, air dry, and deface original label.Dispose in regular or glass recycling as per institutional policy.

Mandatory Visualizations

Disposal Workflow for this compound

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound and associated waste materials.

cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Labeling cluster_4 Step 4: Storage cluster_5 Step 5: Disposal start This compound Waste Generated (Solid, Liquid, Labware) identify Identify Waste Type start->identify segregate Segregate by Type: - Solid - Liquid - Sharps - Lab Trash identify->segregate container Select Compatible Waste Container segregate->container add_waste Add Waste to Container (Keep Closed, Do Not Overfill) container->add_waste label_waste Affix & Complete Hazardous Waste Label add_waste->label_waste store Store in Designated SAA with Secondary Containment label_waste->store full Container Full? store->full full->store No request_pickup Request Pickup from EHS full->request_pickup Yes ehs_collect EHS Collects Waste for Final Disposal request_pickup->ehs_collect

Caption: this compound Waste Disposal Workflow Diagram.

References

Navigating the Safe Handling of Eupalinolide K: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Eupalinolide K. This compound is a sesquiterpene lactone and a STAT3 inhibitor, and while its toxicological properties are not fully known, it is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, a cautious and proactive approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods to ensure the well-being of laboratory personnel and environmental protection.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the known hazards of this compound and related compounds, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Respirator: A properly fitted NIOSH-approved N95 or higher-level respirator is essential to prevent inhalation of the fine powder.
- Eye Protection: Chemical safety goggles and a face shield should be worn to protect the eyes and face from airborne particles.
- Gloves: Double gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or contamination and changed immediately if compromised.
- Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is required to prevent skin contact.
Handling Solutions of this compound - Eye Protection: Chemical safety goggles are required.
- Gloves: Nitrile gloves are required. Change gloves frequently and immediately after any suspected contact.
- Lab Coat/Gown: A standard laboratory coat should be worn.
General Laboratory Operations - Standard laboratory PPE, including a lab coat, safety glasses, and gloves, should be worn at all times.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical to minimize exposure risk. The following step-by-step guide details the safe handling of this compound from receipt to use.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Move it to a designated containment area and contact your institution's Environmental Health and Safety (EHS) office.

  • If the package is intact, open it in a designated area, preferably within a chemical fume hood.

  • Verify that the primary container is sealed and undamaged.

2. Weighing and Aliquoting (in a Chemical Fume Hood):

  • All handling of powdered this compound must be conducted within a certified chemical fume hood to control airborne particles.

  • Before starting, decontaminate the work surface of the fume hood.

  • Wear the appropriate PPE as outlined in the table above.

  • Use dedicated spatulas and weighing boats.

  • Handle the compound gently to avoid generating dust.

  • Close the primary container tightly immediately after use.

  • Clean all equipment and the work surface thoroughly after completion.

3. Solution Preparation:

  • Prepare solutions within a chemical fume hood.

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is a critical component of laboratory safety. All waste must be treated as hazardous.

Waste Type Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, microfuge tubes) - Place in a designated hazardous waste container lined with a heavy-duty plastic bag.
Solutions of this compound - Collect in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS office.
Contaminated PPE (gloves, disposable gowns) - Place in a designated hazardous waste container immediately after use.

Waste Collection and Labeling:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Keep waste containers closed except when adding waste.

  • Store waste in a designated satellite accumulation area.

  • Contact your institution's EHS office for pickup and final disposal in accordance with local, state, and federal regulations.

Experimental Protocol: Inhibition of STAT3 Signaling

This compound functions as an inhibitor of the STAT3 signaling pathway.[2] Understanding this pathway is crucial for researchers utilizing this compound. The following diagram illustrates the canonical STAT3 signaling pathway.

STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) STAT3_dimer->Gene_Expression 6. Binds to DNA & Regulates Transcription DNA DNA Eupalinolide_K This compound Eupalinolide_K->STAT3_active Inhibition

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.